molecular formula C14H20N4O2 B10827820 Vps34-IN-3

Vps34-IN-3

Cat. No.: B10827820
M. Wt: 276.33 g/mol
InChI Key: LQBRZKIUSVUXJP-OUAUKWLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vps34-IN-3 is a selective small-molecule inhibitor that targets Vacuolar Protein Sorting 34 (VPS34), the sole member of the Class III Phosphoinositide 3-Kinase (PI3K) family . VPS34 is a central regulator of key cellular processes, most notably autophagy, as well as endocytic sorting and vesicular trafficking . By specifically binding to the ATP-binding pocket of VPS34, this compound potently inhibits its lipid kinase activity, thereby preventing the production of phosphatidylinositol 3-phosphate (PtdIns3P) . PtdIns3P serves as a critical docking signal on membranes, recruiting effector proteins that contain FYVE or PX domains and are essential for the initial stages of autophagosome formation . The disruption of this pathway makes this compound a valuable chemical tool for probing the complex roles of autophagy in physiology and disease. The primary research applications of this compound are in oncology and neurodegenerative disease. In cancer research, autophagy often plays a dual role, and inhibiting it with this compound can sensitize tumor cells to metabolic stress and enhance the efficacy of chemotherapeutic agents by preventing pro-survival autophagy . In models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where impaired autophagy leads to the accumulation of toxic protein aggregates, modulating autophagy with this compound helps investigate strategies to clear these aggregates . Furthermore, research indicates that VPS34 inhibition can influence organismal metabolism, with studies showing improved insulin sensitivity and glucose tolerance in model systems, suggesting potential relevance in metabolic disease research . This compound is provided for Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

(2R,6S)-11-[(3R)-3-methylmorpholin-4-yl]-1,7,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-dien-8-one

InChI

InChI=1S/C14H20N4O2/c1-9-8-20-6-5-17(9)13-7-12-14(19)15-10-3-2-4-11(10)18(12)16-13/h7,9-11H,2-6,8H2,1H3,(H,15,19)/t9-,10+,11-/m1/s1

InChI Key

LQBRZKIUSVUXJP-OUAUKWLOSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NN3[C@@H]4CCC[C@@H]4NC(=O)C3=C2

Canonical SMILES

CC1COCCN1C2=NN3C4CCCC4NC(=O)C3=C2

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Vps34 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a pivotal role in fundamental cellular processes including autophagy and endosomal trafficking.[1][2] By catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), Vps34 orchestrates the recruitment of effector proteins that regulate membrane dynamics.[2][3] Given its central role in cellular homeostasis, dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[4][5] This guide provides an in-depth technical overview of the mechanism of action of selective Vps34 inhibitors, using publicly available data on well-characterized compounds such as VPS34-IN-1, PIK-III, and SAR405 as representative examples.

Core Mechanism of Action

Selective Vps34 inhibitors are small molecules designed to specifically target and inactivate the catalytic activity of the Vps34 kinase.[2][4] The primary mechanism of action for these inhibitors is competitive inhibition at the ATP-binding pocket of the Vps34 kinase domain.[6][7] By occupying this site, the inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of PI to PI(3)P.[2][4] This targeted inhibition leads to a rapid reduction in cellular PI(3)P levels, which in turn disrupts downstream signaling pathways dependent on this lipid second messenger.[8]

The specificity of these inhibitors for Vps34 over other PI3K classes and protein kinases is a critical aspect of their design and therapeutic potential.[4] This selectivity is achieved by exploiting subtle structural differences in the ATP-binding pocket of Vps34 compared to other kinases.[7][9] Crystallographic studies have revealed that the adenine-binding pocket of Vps34 is more constricted than that of Class I PI3Ks, a feature that has been leveraged in the rational design of highly selective inhibitors.[7][9]

Quantitative Data on Vps34 Inhibitors

The potency of Vps34 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following table summarizes key quantitative data for several well-characterized Vps34 inhibitors.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Notes
SAR405 1.2-A highly potent and selective Vps34 inhibitor.[6]
VPS34-IN-1 25-A potent and highly selective inhibitor of Vps34.[1][6]
PIK-III 18-Exhibits at least 100-fold selectivity for Vps34 over other PI3Ks.[6]
Compound 19 (PIK-III analogue) 1525A potent and selective inhibitor with good oral bioavailability.[10][11]
Autophinib 1940-90An ATP-competitive inhibitor of Vps34.[12]

Signaling Pathways and Experimental Workflows

The inhibition of Vps34 has profound effects on two major cellular pathways: autophagy and endosomal trafficking. The following diagrams illustrate these pathways and a general workflow for characterizing Vps34 inhibitors.

Vps34_Signaling_Pathway Vps34 Signaling Pathways cluster_autophagy Autophagy cluster_endocytosis Endosomal Trafficking ULK1_complex ULK1 Complex Vps34_C1 Vps34 Complex I (Vps34, Vps15, Beclin-1, Atg14L) ULK1_complex->Vps34_C1 recruits PI3P_auto PI(3)P Vps34_C1->PI3P_auto produces WIPIs WIPI Proteins PI3P_auto->WIPIs recruits Atg5_12_16L1 Atg5-Atg12-Atg16L1 Complex WIPIs->Atg5_12_16L1 recruits LC3_lipidation LC3 Lipidation Atg5_12_16L1->LC3_lipidation Autophagosome Autophagosome LC3_lipidation->Autophagosome Vps34_C2 Vps34 Complex II (Vps34, Vps15, Beclin-1, UVRAG) PI3P_endo PI(3)P Vps34_C2->PI3P_endo produces FYVE_domain FYVE Domain Proteins (e.g., EEA1) PI3P_endo->FYVE_domain recruits Early_Endosome Early Endosome Maturation FYVE_domain->Early_Endosome Vps34_inhibitor Vps34 Inhibitor Vps34_inhibitor->Vps34_C1 Vps34_inhibitor->Vps34_C2

Caption: Vps34 signaling in autophagy and endosomal trafficking.

Experimental_Workflow Experimental Workflow for Vps34 Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_structural Structural Biology In_vitro_kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo, radioactive) IC50_determination IC50 Determination In_vitro_kinase_assay->IC50_determination Selectivity_profiling Kinase Selectivity Profiling IC50_determination->Selectivity_profiling GFP_FYVE_assay GFP-FYVE Reporter Assay IC50_determination->GFP_FYVE_assay correlate LC3_lipidation_assay LC3 Lipidation Assay (Western Blot) GFP_FYVE_assay->LC3_lipidation_assay p62_degradation_assay p62 Degradation Assay (Western Blot) LC3_lipidation_assay->p62_degradation_assay Autophagic_flux_assay Autophagic Flux Assay (e.g., mCherry-GFP-LC3) p62_degradation_assay->Autophagic_flux_assay Crystallography X-ray Crystallography Binding_mode_analysis Inhibitor Binding Mode Analysis Crystallography->Binding_mode_analysis

References

Vps34-IN-3 structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Vps34 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a crucial role in intracellular vesicle trafficking processes, most notably autophagy and endocytosis.[1][2] Vps34 catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger that recruits effector proteins containing PI(3)P-binding domains (e.g., FYVE and PX domains) to specific membrane compartments.[1][3] Given its critical role in these fundamental cellular processes, Vps34 has emerged as a compelling therapeutic target for various diseases, including cancer and neurodegenerative disorders.[4][5] This has spurred the development of potent and selective small-molecule inhibitors of Vps34. This guide provides a detailed examination of the structure-activity relationship (SAR) of a prominent class of Vps34 inhibitors, often exemplified by compounds like Vps34-IN-1 and its analogs.

Vps34 Signaling Pathways

Vps34 functions within two main protein complexes, Complex I and Complex II, which dictate its specific cellular roles.[6][7]

  • Complex I , composed of Vps34, Vps15, Beclin 1, and Atg14L, is essential for the initiation of autophagy.[6][8]

  • Complex II , where Atg14L is replaced by UVRAG, is primarily involved in the endocytic pathway.[6][7]

The differential composition of these complexes allows for the independent regulation of autophagy and endosomal sorting.[6]

Vps34 Signaling Complexes and Function

Structure-Activity Relationship of Vps34 Inhibitors

Medicinal chemistry efforts have led to the development of highly potent and selective Vps34 inhibitors.[9] The SAR exploration has focused on optimizing potency, selectivity against other lipid and protein kinases, and pharmacokinetic properties.

Quantitative SAR Data

The following tables summarize the biochemical potency and cellular activity of key Vps34 inhibitors and their analogs.

Table 1: Biochemical and Cellular Potency of Vps34 Inhibitors

CompoundVps34 IC50 (nM)Cellular GFP-FYVE IC50 (µM)Reference
Vps34-IN-1 (Compound 19)150.025[10]
PIK-III--[9]
SAR4051.5 (KD)-[11]
3-Methyladenine (3-MA)--[3]
Salvianolic acid A2460-[5]
Ellagic acid3120-[5]

Data for PIK-III and 3-MA are mentioned qualitatively in the search results, but specific IC50 values were not provided in the snippets.

Table 2: Kinase Selectivity Profile of Vps34-IN-1 (Compound 19)

Kinase% Inhibition @ 1 µM
PI3Kα<10
PI3Kβ<10
PI3Kδ<10
PI3Kγ<10
mTOR<10

This table is representative of the high selectivity mentioned in the text.[9][10] Specific percentage inhibition values for a broad panel were not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of Vps34 inhibitors.

Vps34 Biochemical Assay (Luminescence-based ATP Detection)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

  • Reaction Setup : Recombinant Vps34/Vps15 enzyme is incubated with the substrate, phosphatidylinositol (PI), in a buffer containing ATP and MgCl2. Test compounds are added at varying concentrations.

  • Incubation : The reaction is allowed to proceed at 30°C for a specified time, typically 30-60 minutes.

  • ATP Detection : A luciferase-based reagent (e.g., ADP-Glo™) is added. This reagent first quenches the kinase reaction and depletes the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Analysis : The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][12]

Cellular Vps34 Inhibition Assay (GFP-FYVE Reporter)

This assay monitors the localization of a PI(3)P-binding protein to assess Vps34 activity in a cellular context.

  • Cell Line : A suitable cell line (e.g., U2OS) is transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and the FYVE domain, which specifically binds to PI(3)P.[9][13]

  • Compound Treatment : The transfected cells are treated with various concentrations of the Vps34 inhibitor for a defined period (e.g., 2 hours).[10]

  • Imaging : The subcellular localization of the GFP-FYVE probe is visualized using high-content imaging or fluorescence microscopy. In the presence of active Vps34, GFP-FYVE localizes to punctate endosomal structures. Inhibition of Vps34 leads to a diffuse cytosolic distribution of the probe.

  • Quantification and Analysis : The degree of puncta formation is quantified using image analysis software. The IC50 is determined by plotting the reduction in GFP-FYVE puncta against the inhibitor concentration.[14]

Autophagy Inhibition Assay (Western Blot for LC3 and p62)

This assay assesses the impact of Vps34 inhibition on the autophagy pathway.

  • Cell Culture and Treatment : Cells (e.g., DLD1) are treated with the Vps34 inhibitor for a specified duration (e.g., 24 hours).[10] Autophagy can be induced by starvation or treatment with an mTOR inhibitor like rapamycin.

  • Cell Lysis : Cells are lysed, and protein concentration is determined.

  • Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against LC3 and p62, followed by a secondary antibody.

  • Analysis : The levels of LC3-II (the lipidated form of LC3, which correlates with autophagosome numbers) and p62 (an autophagy substrate that is degraded during autophagy) are quantified. Inhibition of Vps34 is expected to prevent the formation of LC3-II and lead to the accumulation of p62.[10]

Visualizations

Experimental Workflow for Vps34 Inhibitor Screening

Vps34 Inhibitor Screening Workflow Vps34 Inhibitor Screening Workflow start Compound Library biochemical_assay Primary Screen: Biochemical Vps34 Assay start->biochemical_assay hits Initial Hits biochemical_assay->hits cellular_assay Secondary Screen: Cellular GFP-FYVE Assay hits->cellular_assay Potent Compounds confirmed_hits Confirmed Cellular Hits cellular_assay->confirmed_hits selectivity_panel Selectivity Profiling (PI3K Isoforms, Protein Kinases) confirmed_hits->selectivity_panel autophagy_assay Functional Assay: Autophagy (LC3/p62 Western Blot) confirmed_hits->autophagy_assay sar_optimization SAR Optimization selectivity_panel->sar_optimization autophagy_assay->sar_optimization lead_compound Lead Compound sar_optimization->lead_compound

Workflow for Vps34 Inhibitor Identification
Logical Flow of a Structure-Activity Relationship (SAR) Study

SAR Study Logic Logical Flow of a SAR Study initial_hit Identify Initial Hit Compound define_regions Define Key Chemical Regions (e.g., Hinge Binder, Selectivity Pocket) initial_hit->define_regions synthesize_analogs Synthesize Analogs with Systematic Modifications define_regions->synthesize_analogs test_analogs Test Analogs in Biochemical and Cellular Assays synthesize_analogs->test_analogs analyze_data Analyze Potency, Selectivity, and Property Data test_analogs->analyze_data build_sar_model Build SAR Model analyze_data->build_sar_model design_new_analogs Design New Analogs Based on SAR build_sar_model->design_new_analogs iterate Iterate Synthesis and Testing design_new_analogs->iterate iterate->synthesize_analogs

Iterative Process of a SAR Study

Conclusion

The development of potent and selective Vps34 inhibitors, such as Vps34-IN-1, has provided invaluable chemical tools to probe the physiological roles of this lipid kinase and has opened avenues for therapeutic intervention.[9] The structure-activity relationship for this class of inhibitors highlights the feasibility of achieving high potency and selectivity for the Vps34 ATP-binding site. Future efforts in this area will likely focus on further optimizing pharmacokinetic properties for in vivo applications and exploring the therapeutic potential of Vps34 inhibition in a range of human diseases.

References

An In-depth Technical Guide on the Inhibition of Autophagy Initiation by Vps34 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Vps34-IN-3" is not a widely recognized denomination in peer-reviewed scientific literature. This guide will, therefore, focus on the principles of Vps34 inhibition using data from potent, selective, and well-characterized Vps34 inhibitors such as Vps34-IN-1 and SAR405, which are functionally representative of the requested compound class.

Executive Summary

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The initiation of autophagy is tightly regulated by a cascade of protein complexes, with the Class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar Protein Sorting 34), acting as a central player. Vps34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), a key lipid messenger that recruits downstream autophagy-related proteins to the site of autophagosome formation.[1][2] The development of specific inhibitors targeting Vps34 has provided powerful tools to dissect the mechanisms of autophagy and explore its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[3] This technical guide details the mechanism of action of Vps34 inhibitors, presents quantitative data on their efficacy, and provides detailed protocols for key experiments to assess their impact on autophagy initiation.

The Role of Vps34 in Autophagy Initiation

Vps34 is the sole member of the Class III PI3K family and is essential for the initiation of macroautophagy.[4][5] It exists in a multi-protein complex, most notably Complex I, which is critical for autophagy. This complex is composed of Vps34, the regulatory subunit Vps15 (p150), Beclin-1, and ATG14L. Upon induction of autophagy (e.g., by nutrient starvation or mTORC1 inhibition), the Vps34 complex is activated.[2] The kinase activity of Vps34 phosphorylates phosphatidylinositol (PI) on the 3'-hydroxyl group of the inositol ring, generating PI(3)P.[1][6] This localized production of PI(3)P on membranes, such as the endoplasmic reticulum, serves as a docking site for proteins containing PI(3)P-binding domains like FYVE and PX domains.[1][7] The recruitment of these effector proteins, including WIPI2, is a critical step for the nucleation and elongation of the phagophore, the precursor to the autophagosome.[2]

Mechanism of Action of Vps34 Inhibitors

Selective Vps34 inhibitors are typically ATP-competitive, small-molecule compounds that bind to the ATP-binding pocket within the kinase domain of Vps34.[3] This direct competition prevents the binding of ATP, thereby blocking the phosphorylation of PI to PI(3)P. By inhibiting the catalytic activity of Vps34, these compounds effectively halt the production of the essential PI(3)P signal required for the recruitment of downstream autophagy machinery.[1][3] Consequently, the formation of the autophagosome is arrested at its earliest stage, leading to a complete blockade of the autophagic flux.

cluster_0 Autophagy Signaling Cascade cluster_1 Inhibitory Action Autophagy_Stimulus Autophagy Stimulus (e.g., Starvation) ULK1_Complex ULK1 Complex Activation Autophagy_Stimulus->ULK1_Complex Vps34_Complex Vps34 Complex I (Vps34, Vps15, Beclin-1, ATG14L) ULK1_Complex->Vps34_Complex activates PI_to_PI3P PI -> PI(3)P Conversion Vps34_Complex->PI_to_PI3P catalyzes PI3P_Effectors Recruitment of PI(3)P Effectors (e.g., WIPI2) PI_to_PI3P->PI3P_Effectors Autophagosome Autophagosome Formation PI3P_Effectors->Autophagosome Vps34_Inhibitor This compound (or representative inhibitor) Vps34_Inhibitor->Vps34_Complex inhibits

Caption: Vps34 signaling pathway in autophagy initiation and its inhibition.

Quantitative Data of Selective Vps34 Inhibitors

The potency of Vps34 inhibitors is typically determined through in vitro kinase assays, measuring the concentration of the inhibitor required to reduce Vps34 activity by 50% (IC50). The following table summarizes the biochemical potency of several well-characterized, selective Vps34 inhibitors.

InhibitorTargetIC50 (nM)Assay TypeReference
Vps34-IN-1 Vps34~25In vitro kinase assay[8]
SAR405 Vps341.2In vitro kinase assay[8]
Autophinib Vps3419In vitro kinase assay[8]
Vps34-PIK-III Vps3418In vitro kinase assay[8]
PI3KD/V-IN-01 Vps3419ADP-Glo™ biochemical assay[9]

Key Experimental Protocols

Assessing the cellular and biochemical effects of Vps34 inhibitors requires a multi-faceted approach. Below are detailed protocols for essential assays.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 and the potency of inhibitors by quantifying the incorporation of radioactive phosphate into its lipid substrate, phosphatidylinositol (PI).

Methodology [1]

  • Liposome Preparation:

    • Dry down crude liver phosphatidylinositol (PI) under a stream of nitrogen.

    • Resuspend the lipid film in kinase assay buffer (e.g., 20 mM Tris/HCl, pH 7.4, 67 mM NaCl, 10 mM MnCl₂, 0.02% CHAPS, 1 mM DTT).

    • Create uniform liposomes by extrusion through a 100 nm filter membrane.

  • Kinase Reaction:

    • In a 40 µL reaction volume, combine the PI liposomes, recombinant Vps34/Vps15 complex (e.g., 50 ng), and the Vps34 inhibitor at various concentrations (or vehicle control).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mix of ATP (to a final concentration of 5 µM) and 3 µCi of [γ-³²P]ATP per reaction.

    • Incubate for 30 minutes at 37°C with gentle agitation.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 500 µL of a chloroform/methanol/HCl mixture (100:200:3.5 by volume).

    • Add 150 µL of chloroform and 250 µL of 0.9% NaCl. Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the plate in a TLC chamber with an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water at 40:15:13:12:8 by volume).

    • Dry the plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled PI(3)P.

    • Quantify the signal intensity using densitometry.

cluster_workflow In Vitro Vps34 Kinase Assay Workflow Step1 Prepare PI Liposomes Step2 Incubate Liposomes with Recombinant Vps34 & Inhibitor Step1->Step2 Step3 Initiate Reaction with [γ-³²P]ATP Step2->Step3 Step4 Terminate Reaction & Extract Lipids Step3->Step4 Step5 Separate Lipids by TLC Step4->Step5 Step6 Visualize & Quantify Radiolabeled PI(3)P Step5->Step6

Caption: Workflow for the in vitro Vps34 kinase assay.
Cellular Autophagic Flux Assay via Western Blotting

This assay measures the impact of Vps34 inhibition on the accumulation of key autophagy markers, LC3-II and p62/SQSTM1, providing a measure of autophagic flux.

Methodology [8][10]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MEFs) and allow them to adhere overnight.

    • Treat cells with the Vps34 inhibitor at the desired concentration for a specified time (e.g., 2-6 hours).

    • Include control groups: vehicle-treated, and treatments in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM, added for the last 2 hours of the experiment).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II bands.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.

    • Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities. Inhibition of Vps34 is expected to prevent the increase of LC3-II and cause an accumulation of p62, as its degradation via autophagy is blocked.

LC3 Puncta Formation Assay via Immunofluorescence

This microscopy-based assay visualizes the subcellular localization of LC3, a hallmark of autophagosome formation.

Methodology [3]

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Induce autophagy (e.g., by starvation using EBSS) in the presence of the Vps34 inhibitor or vehicle control for 1-4 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against LC3 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of LC3 puncta per cell. A successful Vps34 inhibitor will prevent the formation of LC3 puncta even under autophagy-inducing conditions.

cluster_workflow LC3 Puncta Immunofluorescence Workflow Step1 Culture Cells on Coverslips & Treat with Inhibitor/Stimulus Step2 Fix with PFA & Permeabilize with Triton X-100 Step1->Step2 Step3 Block and Incubate with Primary Anti-LC3 Antibody Step2->Step3 Step4 Incubate with Fluorescent Secondary Antibody & DAPI Step3->Step4 Step5 Mount Coverslips and Acquire Images Step4->Step5 Step6 Quantify LC3 Puncta per Cell Step5->Step6

Caption: Workflow for LC3 Puncta Immunofluorescence Assay.

Conclusion

Inhibitors of Vps34 are indispensable research tools for elucidating the molecular machinery of autophagy initiation. By potently and selectively blocking the production of PI(3)P, these compounds provide a direct method to arrest autophagosome formation. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize the efficacy and mechanism of novel Vps34 inhibitors, furthering our understanding of autophagy and paving the way for new therapeutic strategies in a range of human diseases.

References

Vps34 Inhibition and Its Impact on Phosphatidylinositol 3-Phosphate (PI3P) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Vps34 and PI3P Signaling

Vps34 is the sole member of the class III PI3K family and is evolutionarily conserved from yeast to mammals.[1] Its primary function is to phosphorylate the 3'-hydroxyl group of the inositol ring of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P).[1][2] This enzymatic activity is central to the regulation of intracellular membrane trafficking.

PI3P acts as a docking site for a variety of effector proteins containing specific PI3P-binding domains, such as the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains.[3] The recruitment of these effector proteins to specific membrane compartments is critical for:

  • Autophagy: The process of cellular self-digestion, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to the lysosome for degradation. Vps34, as part of Complex I (containing Vps15, Beclin-1, and Atg14L), is essential for the initiation and nucleation of the autophagosome.[4][5]

  • Endocytosis: The process by which cells internalize molecules from their external environment. Vps34, as part of Complex II (containing Vps15, Beclin-1, and UVRAG), is involved in the maturation of endosomes and the sorting of cargo within the endocytic pathway.[4][5]

Given its central role in these fundamental cellular processes, dysregulation of Vps34 activity has been implicated in numerous pathologies, making it an attractive target for drug development.

Mechanism of Action of Vps34 Inhibitors

Vps34 inhibitors are small molecules designed to specifically block the kinase activity of Vps34.[2] The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the Vps34 kinase domain, preventing the transfer of a phosphate group from ATP to PI.[2] This direct inhibition of Vps34's enzymatic function leads to a rapid reduction in the cellular levels of PI3P.[6]

The decrease in PI3P levels disrupts the recruitment of FYVE and PX domain-containing proteins to membranes, thereby impairing downstream processes like autophagy and endosomal trafficking. The specificity of these inhibitors for Vps34 over other classes of PI3Ks is a critical aspect of their utility as both research tools and potential therapeutic agents.

Quantitative Analysis of Vps34 Inhibitors

The potency and selectivity of Vps34 inhibitors are determined through a series of in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.

Table 1: In Vitro Potency of Representative Vps34 Inhibitors

InhibitorTargetIC50 (nM)Assay Type
Vps34-IN-1Vps34~25Radioactive Kinase Assay
SAR405Vps341.2Kinase Glo Assay
PIK-IIIVps3418Biochemical Assay

Data is compiled from publicly available research and may vary depending on the specific assay conditions.[6][7]

Table 2: Cellular Potency of a Representative Vps34 Inhibitor

InhibitorCellular EffectIC50 (nM)Cell LineAssay Type
Vps34-IN-1Reduction of endosomal PI3P~100U2OSGFP-2xFYVE Probe Dispersal

This table provides an example of cellular potency. Values can vary significantly based on cell type, incubation time, and the specific cellular process being measured.

Experimental Protocols

In Vitro Vps34 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of Vps34 by quantifying the incorporation of radiolabeled phosphate into its substrate, phosphatidylinositol.

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PI) liposomes

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Vps34 inhibitor (e.g., Vps34-IN-1)

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:ammonia:water)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare PI liposomes by sonication or extrusion.

  • Set up kinase reactions in microcentrifuge tubes on ice. Each reaction should contain kinase assay buffer, PI liposomes, and the desired concentration of the Vps34 inhibitor (or DMSO as a vehicle control).

  • Add the recombinant Vps34/Vps15 complex to each reaction tube.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reactions at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1M HCl).

  • Extract the lipids using a chloroform:methanol mixture.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the different phosphoinositides.

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PI3P.

  • Quantify the signal intensity of the PI3P spots to determine the level of Vps34 activity in the presence of the inhibitor.

Cellular PI3P Quantification by Immunofluorescence

This method visualizes the effect of a Vps34 inhibitor on cellular PI3P levels by monitoring the localization of a fluorescently tagged PI3P-binding probe. A reduction in punctate staining of the probe indicates a decrease in cellular PI3P.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged PI3P probe (e.g., GFP-2xFYVE or GFP-PX)

  • Cell culture medium and supplements

  • Vps34 inhibitor (e.g., Vps34-IN-1)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells expressing the fluorescent PI3P probe onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Vps34 inhibitor (or DMSO control) for the desired duration.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in 1% BSA for 30-60 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope.

  • Analyze the images to quantify the dispersal of the fluorescent PI3P probe from punctate structures, which reflects the reduction in cellular PI3P levels.

Visualization of Vps34 Signaling Pathways

The following diagrams illustrate the core components and relationships within the Vps34 signaling pathways.

Vps34_Complex_I Vps34_I Vps34 Vps15_I Vps15 PI3P PI3P (Phosphatidylinositol 3-Phosphate) Vps34_I->PI3P Phosphorylates Beclin1_I Beclin-1 Atg14L Atg14L PI PI (Phosphatidylinositol) PI->Vps34_I Substrate Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes

Caption: Vps34 Complex I in Autophagy Initiation.

Vps34_Complex_II Vps34_II Vps34 Vps15_II Vps15 PI3P_II PI3P (Phosphatidylinositol 3-Phosphate) Vps34_II->PI3P_II Phosphorylates Beclin1_II Beclin-1 UVRAG UVRAG PI_II PI (Phosphatidylinositol) PI_II->Vps34_II Substrate Endosome Endosome Maturation PI3P_II->Endosome Promotes

Caption: Vps34 Complex II in Endosomal Trafficking.

Experimental_Workflow cluster_assays Assessment of PI3P Production start Start: Treat cells with Vps34 Inhibitor invitro In Vitro Kinase Assay (Radiometric) start->invitro cellular Cellular PI3P Staining (Immunofluorescence) start->cellular analysis Data Analysis: Quantify reduction in PI3P levels invitro->analysis cellular->analysis conclusion Conclusion: Determine IC50 and cellular efficacy analysis->conclusion

Caption: Experimental Workflow for Vps34 Inhibitor Analysis.

Conclusion

Vps34 is a pivotal enzyme in the production of the signaling lipid PI3P, which is indispensable for the regulation of autophagy and endocytosis. The development of potent and selective Vps34 inhibitors has provided invaluable tools for dissecting the intricate roles of PI3P in cellular physiology and pathology. This technical guide has outlined the mechanism of Vps34 inhibition, presented quantitative data for representative inhibitors, and provided detailed experimental protocols for assessing their impact on PI3P production. While specific data for Vps34-IN-3 remains elusive in public literature, the principles and methodologies described herein are broadly applicable to the characterization of any Vps34 inhibitor. The continued investigation into Vps34 and its inhibitors holds great promise for the development of novel therapeutic strategies for a range of human diseases.

References

Vps34 Inhibition: A Technical Guide to Modulated Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a critical role in cellular homeostasis.[1][2] It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger primarily localized to endosomal and lysosomal membranes.[1][3][4] This localized production of PI(3)P is essential for the regulation of two fundamental cellular processes: autophagy and endosomal trafficking.[1][5][6]

Vps34 functions within two distinct protein complexes: Complex I, which is crucial for the initiation of autophagy, and Complex II, which regulates endocytic sorting and trafficking.[5][6][7] Given its central role in these pathways, dysregulation of Vps34 activity has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[1][7] Consequently, Vps34 has emerged as a promising therapeutic target, leading to the development of potent and selective small molecule inhibitors.

This technical guide provides an in-depth overview of the cellular pathways modulated by Vps34 inhibitors, with a focus on the well-characterized compound Vps34-IN-1 . It is important to note that the user's query for "Vps34-IN-3" did not yield specific results, and it is presumed to be a typographical error for the widely studied Vps34-IN-1 or a general reference to Vps34 inhibitors. This document will summarize key quantitative data, detail relevant experimental methodologies, and provide visual representations of the core signaling pathways affected by Vps34 inhibition.

Core Cellular Pathways Modulated by Vps34 Inhibition

Treatment with Vps34 inhibitors, such as Vps34-IN-1 and PIK-III, leads to a rapid and potent depletion of cellular PI(3)P pools. This has profound consequences on the two primary Vps34-regulated pathways: autophagy and endosomal trafficking.

Inhibition of Autophagy

Autophagy is a catabolic process responsible for the degradation and recycling of cellular components.[1][4] Vps34, as part of Complex I, is essential for the initiation of autophagy, where it generates the PI(3)P necessary for the formation of the autophagosome.[1][4][7]

Vps34 inhibitors directly block this initial step, leading to a cessation of autophagosome formation.[4] This is experimentally observed through several key readouts:

  • Inhibition of LC3 Lipidation: During autophagy, the microtubule-associated protein light chain 3 (LC3) is converted from its cytosolic form (LC3-I) to a lipidated, membrane-bound form (LC3-II). Vps34 inhibition prevents this conversion.[8]

  • Accumulation of Autophagy Substrates: Proteins that are normally degraded by autophagy, such as p62/SQSTM1, accumulate in cells treated with Vps34 inhibitors.[8]

  • Stabilization of Autophagy Receptors: Other autophagy receptors like NCOA4, NBR1, and NDP52 also show increased levels upon Vps34 inhibition.[8]

The inhibitory effect of these compounds on autophagy has been demonstrated in various cell types, including cancer cells, where it can enhance the efficacy of other anti-cancer agents.[7][9]

Disruption of Endosomal Trafficking and Signaling

Vps34 Complex II is localized to early endosomes and is critical for their maturation and for the sorting of cargo.[1][7] Inhibition of Vps34 leads to a rapid dispersal of PI(3)P from endosomal membranes.[3] This has significant downstream consequences, most notably on the activity of the serum- and glucocorticoid-regulated kinase 3 (SGK3).

SGK3 is a protein kinase that contains an N-terminal Phox homology (PX) domain, which specifically binds to PI(3)P.[3] This binding is essential for the localization of SGK3 to endosomes and for its subsequent activation through phosphorylation.[3] Treatment with Vps34-IN-1 causes a rapid, dose-dependent reduction in SGK3 phosphorylation and activity.[3][10][11] This effect is observed within minutes of inhibitor treatment.[3][11]

The Vps34-SGK3 signaling axis has been implicated in the regulation of various cellular processes, and its disruption may contribute to the anti-proliferative effects of Vps34 inhibitors.

Modulation of the mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Vps34 has been shown to play a role in mTORC1 signaling, particularly in response to amino acid availability.[9] Vps34-IN-1 has been reported to impair mTORC1 signaling in certain cellular contexts, such as in acute myeloid leukemia (AML) cells.[9]

Quantitative Data on Vps34 Inhibitors

The following tables summarize key quantitative data for commonly used Vps34 inhibitors.

InhibitorIC50 (Vps34)Selectivity NotesReference(s)
Vps34-IN-1 ~25 nMHighly selective over Class I and Class II PI3Ks.[10][12]
PIK-III 18 nMSelective for Vps34.[8]
SAR405 1.2 nMHighly selective; not active against Class I, Class II PI3Ks, or mTOR at concentrations up to 10 µM.[13]
VPS34 inhibitor 1 15 nMA potent and selective PIK-III analogue.[14]
Experimental ObservationVps34 InhibitorConcentration(s)EffectReference(s)
SGK3 Phosphorylation Vps34-IN-11 µM~50-60% loss within 1 minute.[3][11]
SGK3 Activity Vps34-IN-10.1 µM, 1 µM~40% and ~60% reduction, respectively.[10]
Endosomal PtdIns(3)P Levels Vps34-IN-10.01, 0.1, 1 µMDose-dependent dispersal within 1 minute.[3][10]
LC3 Lipidation Vps34-PIK-III1, 5, 10 µM (24h)Inhibition observed in DLD1 cells.[8]
Expression of Stemness Genes in HCC cells Vps34-PIK-III5 µM (24h)Significant decrease.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of studies on Vps34 inhibition. Below are outlines of key experimental protocols.

In Vitro Vps34 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Vps34.

  • Reagents: Recombinant Vps34/Vps15 complex, PtdIns substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), kinase assay buffer, and the test inhibitor.

  • Procedure: a. The Vps34/Vps15 complex is incubated with the PtdIns substrate and varying concentrations of the inhibitor. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the lipids are extracted. e. The phosphorylated product, PI(3)P, is separated by thin-layer chromatography (TLC). f. The amount of radiolabeled PI(3)P is quantified using autoradiography or a phosphorimager to determine the IC50 value of the inhibitor.

Cellular Autophagy Assay (LC3 Immunoblotting)

This method assesses the impact of Vps34 inhibition on autophagosome formation by monitoring LC3 lipidation.

  • Cell Culture: Plate cells of interest and allow them to adhere.

  • Treatment: Treat cells with the Vps34 inhibitor at various concentrations and for different durations. Include positive (e.g., starvation) and negative (e.g., vehicle control) controls.

  • Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Immunoblotting: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for LC3. e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Analyze the ratio of LC3-II to LC3-I or a loading control (e.g., actin). A decrease in this ratio indicates autophagy inhibition.

Analysis of Endosomal PI(3)P Levels

This technique visualizes the effect of Vps34 inhibition on the subcellular localization of PI(3)P.

  • Cell Line: Use a cell line stably expressing a fluorescently tagged PI(3)P biosensor, such as GFP-2xFYVE.

  • Cell Culture and Treatment: Plate the cells on glass-bottom dishes suitable for microscopy. Treat the cells with the Vps34 inhibitor.

  • Live-Cell Imaging: a. Mount the dish on a confocal microscope equipped with a live-cell imaging chamber to maintain temperature, CO₂, and humidity. b. Acquire images of the GFP-2xFYVE probe before and after the addition of the inhibitor. c. Observe the dispersal of the punctate GFP signal from endosomes, which indicates a reduction in PI(3)P levels.

  • Image Analysis: Quantify the change in the punctate fluorescence signal over time.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Vps34_Signaling_Pathway cluster_membrane Endosomal Membrane PtdIns PtdIns Vps34 Vps34 PI3P PI(3)P SGK3_inactive SGK3 (inactive) PI3P->SGK3_inactive recruits & activates Vps34->PI3P phosphorylates Vps34_IN1 Vps34-IN-1 Vps34_IN1->Vps34 inhibits SGK3_active SGK3 (active) (Phosphorylated) SGK3_inactive->SGK3_active Downstream Downstream Signaling SGK3_active->Downstream

Caption: Vps34 phosphorylates PtdIns to PI(3)P, leading to SGK3 activation. Vps34-IN-1 inhibits this process.

Autophagy_Inhibition_Workflow cluster_autophagy Autophagy Pathway Vps34_Complex_I Vps34 Complex I Autophagosome_Formation Autophagosome Formation Vps34_Complex_I->Autophagosome_Formation LC3_Lipidation LC3-I to LC3-II Autophagosome_Formation->LC3_Lipidation Substrate_Degradation Degradation of p62, etc. Autophagosome_Formation->Substrate_Degradation Vps34_IN1 Vps34-IN-1 Vps34_IN1->Vps34_Complex_I inhibits

Caption: Vps34-IN-1 inhibits Vps34 Complex I, blocking autophagosome formation and substrate degradation.

Experimental_Workflow start Hypothesis: Compound inhibits Vps34 invitro In Vitro Kinase Assay (IC50 Determination) start->invitro cellular_pi3p Cellular PI(3)P Assay (e.g., GFP-FYVE) invitro->cellular_pi3p cellular_autophagy Cellular Autophagy Assay (LC3 Blot, p62) cellular_pi3p->cellular_autophagy downstream_signaling Downstream Signaling (p-SGK3 Blot) cellular_autophagy->downstream_signaling phenotypic Phenotypic Assays (Proliferation, etc.) downstream_signaling->phenotypic conclusion Conclusion: Characterization of Vps34 Inhibitor phenotypic->conclusion

References

Vps34-IN-3 as a selective inhibitor of class III PI3K

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Selective Inhibitors of Class III PI3K (Vps34)

A Note on Nomenclature: The specific inhibitor "Vps34-IN-3" is not prominently documented in the scientific literature. This guide will focus on the potent and selective Class III PI3K inhibitor, PIK-III (also known as Vps34-IN2), and provide comparative data for other well-characterized selective Vps34 inhibitors such as SAR405 and Vps34-IN-1 . This information is intended for researchers, scientists, and drug development professionals.

Introduction to Vps34: The Sole Class III PI3K

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, a group of enzymes crucial for various cellular functions.[1] Vps34's primary role is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[2] This lipid second messenger is essential for initiating and regulating two fundamental cellular processes: autophagy and endosomal trafficking.[2][3] By producing localized pools of PI(3)P on membranes, Vps34 recruits effector proteins containing PI(3)P-binding domains (like FYVE and PX domains), which in turn mediate membrane dynamics, vesicle formation, and cargo sorting.[2] Given its central role in cellular homeostasis, dysregulation of Vps34 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[1]

Selective inhibitors are invaluable chemical tools to dissect the specific roles of Vps34, distinguishing its functions from those of other PI3K classes.[4][5] These compounds allow for acute, reversible inhibition of Vps34's kinase activity, enabling detailed studies of its downstream signaling pathways and cellular consequences.

Data Presentation: Quantitative Analysis of Vps34 Inhibitors

The following tables summarize the quantitative data for PIK-III and other key selective Vps34 inhibitors, providing a basis for comparison of their potency and selectivity.

Table 1: In Vitro Potency of Selective Vps34 Inhibitors

CompoundTargetAssay TypeIC50 / KdReference
PIK-III Vps34IC5018 nM[6][7][8]
SAR405 Vps34IC501.2 nM[9][10]
Vps34Kd1.5 nM[9][11]
Vps34-IN-1 Vps34IC50~25 nM[9][12][13]

Table 2: Selectivity Profile of Vps34 Inhibitors Against Other PI3K Isoforms

CompoundTargetIC50Fold Selectivity (vs. Vps34)Reference
PIK-III PI3Kα3.96 µM~220-fold[8]
PI3Kδ1.2 µM~67-fold[8][14]
PI3Kγ3.04 µM~169-fold[8]
SAR405 Class I PI3Ks>10 µM>8300-fold[9][11]
Class II PI3Ks>10 µM>8300-fold[9][11]
mTOR>10 µM>8300-fold[9][11]
Vps34-IN-1 Class I PI3KsNot significantly inhibitedHigh[5][12][13]
Class II PI3KsNot significantly inhibitedHigh[5][12][13]

Table 3: Cellular Activity of Selective Vps34 Inhibitors

CompoundCellular AssayCell LineIC50Reference
SAR405 GFP-FYVE relocalizationHeLa27 nM[15]
Autophagosome formation (GFP-LC3)HeLa419 nM[10]
PIK-III Autophagy InhibitionDLD1 cells1-10 µM (effective concentration)[6][8]
Vps34-IN-1 PtdIns(3)P level reduction-0.01-1 µM (effective concentration)[12]

Mandatory Visualizations

Signaling and Experimental Diagrams

Vps34_Autophagy_Pathway cluster_input Cellular Stress cluster_core_complex Vps34 Complex I Formation cluster_downstream Autophagosome Formation Stress Nutrient Starvation / Stress Vps34 Vps34 (Class III PI3K) Stress->Vps34 activates Vps15 Vps15 PI3P PI(3)P (Phosphatidylinositol 3-Phosphate) Vps34->PI3P phosphorylates Beclin1 Beclin-1 ATG14L ATG14L PI PI (Phosphatidylinositol) PI->Vps34 Effectors PI(3)P Effector Proteins (e.g., WIPIs, DFCP1) PI3P->Effectors recruits LC3_II LC3-II (lipidated) Effectors->LC3_II promotes conversion LC3_I LC3-I LC3_I->LC3_II Autophagosome Autophagosome Elongation & Maturation LC3_II->Autophagosome incorporates into membrane Inhibitor PIK-III / SAR405 Vps34-IN-1 Inhibitor->Vps34 inhibits

Caption: Vps34-mediated signaling pathway in autophagy initiation.

In_Vitro_Kinase_Assay_Workflow Workflow: In Vitro Vps34 Kinase Assay cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_analysis 3. Product Analysis Recombinant_Protein Prepare Recombinant Vps34/Vps15 Complex Incubation Incubate Vps34, Liposomes, and Inhibitor Recombinant_Protein->Incubation Liposomes Prepare PI Liposomes (Substrate) Liposomes->Incubation ATP_Mix Prepare ATP Mix with [γ-32P]ATP (Label) Inhibitor_Prep Prepare Serial Dilutions of Vps34 Inhibitor Inhibitor_Prep->Incubation Start_Reaction Initiate Reaction by Adding ATP Mix Incubation->Start_Reaction Reaction_Time Incubate at 30°C (e.g., 30 min) Start_Reaction->Reaction_Time Stop_Reaction Terminate Reaction (e.g., add acid) Reaction_Time->Stop_Reaction Lipid_Extraction Extract Phospholipids Stop_Reaction->Lipid_Extraction TLC Separate Lipids by Thin Layer Chromatography (TLC) Lipid_Extraction->TLC Detection Detect [32P]-PI(3)P via Autoradiography or Phosphorimager TLC->Detection Quantification Quantify Signal and Calculate IC50 Detection->Quantification

Caption: Experimental workflow for an in vitro Vps34 kinase assay.

LC3_Western_Blot_Workflow Workflow: LC3 Western Blot for Autophagy Flux cluster_cell_culture 1. Cell Culture and Treatment cluster_lysis 2. Protein Extraction cluster_blotting 3. Western Blotting cluster_analysis 4. Data Analysis Seed_Cells Seed Cells and Allow to Adhere Treat_Cells Treat Cells with Vps34 Inhibitor +/- Autophagy Inducer/Lysosomal Inhibitor Seed_Cells->Treat_Cells Harvest_Cells Harvest and Wash Cells with Ice-Cold PBS Treat_Cells->Harvest_Cells Lyse_Cells Lyse Cells in RIPA or Sample Buffer Harvest_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration (e.g., BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate Lysates by SDS-PAGE (12-15% gel) Quantify_Protein->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% Milk in TBST) Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-LC3B) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with ECL Substrate and Image Secondary_Ab->Detection Analyze Analyze Bands for LC3-I and LC3-II Detection->Analyze Conclusion Assess Autophagic Flux (Ratio of LC3-II to loading control) Analyze->Conclusion

Caption: Experimental workflow for LC3 Western blot analysis.

Experimental Protocols

In Vitro Vps34 Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to characterize selective Vps34 inhibitors.[16][17] It measures the transfer of a radiolabeled phosphate from ATP to the lipid substrate PI.

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PI) liposomes (substrate)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl₂, 1 mM DTT)

  • Vps34 inhibitor (e.g., PIK-III)

  • Reaction termination solution (e.g., Chloroform:Methanol:HCl)

  • Silica TLC plates

  • TLC running buffer (e.g., Chloroform:Methanol:Ammonia:Water)

  • Phosphorimager or X-ray film for detection

Procedure:

  • Liposome Preparation: Prepare phosphatidylinositol (PI) liposomes by extrusion through a 100 nm filter to ensure a uniform substrate.[16]

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant Vps34/Vps15 complex (e.g., 50 ng), and the desired concentration of the Vps34 inhibitor (or DMSO as a vehicle control).[16]

  • Substrate Addition: Add the PI liposomes to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding the ATP mix containing both non-radiolabeled ATP (e.g., 5 µM final concentration) and [γ-³²P]ATP (e.g., 3 µCi per reaction).[16]

  • Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.[17]

  • Termination: Stop the reaction by adding an acidic chloroform/methanol solution.[16]

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a silica TLC plate. Allow the spots to dry completely. Place the plate in a TLC chamber with the running buffer and allow the solvent front to migrate near the top of the plate.[18]

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled PI(3)P product.[18] The signal intensity is proportional to the kinase activity. Quantify the signal and plot the results against inhibitor concentration to determine the IC50 value.

Cellular Autophagy Assay: LC3 Western Blot

This protocol is a standard method to assess autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[19][20]

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Vps34 inhibitor (e.g., PIK-III)

  • Complete cell culture medium and PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II)[20]

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western blotting substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the Vps34 inhibitor at various concentrations for the desired time (e.g., 16-24 hours).[6][8] Include appropriate controls: a vehicle control (DMSO), a positive control for autophagy induction (e.g., starvation or an mTOR inhibitor), and a treatment group with a lysosomal inhibitor (e.g., chloroquine) to assess autophagic flux.[20]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in lysis buffer.[20] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[19]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a high-percentage SDS-PAGE gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[19]

  • Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Then, incubate with the HRP-conjugated secondary antibody (typically diluted 1:1000) for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19]

  • Analysis: Analyze the resulting bands. An accumulation of the faster-migrating LC3-II band relative to the loading control indicates an inhibition of autophagosome degradation or an induction of autophagosome formation. Comparing samples with and without a lysosomal inhibitor allows for the assessment of autophagic flux.

References

Vps34-IN-3: A Technical Guide to a Potent and Selective Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34-IN-3 is a potent, selective, and orally bioavailable inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. As a critical regulator of autophagy and endosomal trafficking, Vps34 represents a key therapeutic target in various diseases, including cancer. This technical guide provides a comprehensive overview of the key literature and data available for this compound, with a focus on its biochemical and cellular activity, experimental protocols, and its impact on cellular signaling pathways.

Core Data Summary

Biochemical and Cellular Activity of this compound

This compound, also referred to as compound 5 in its primary publication, demonstrates high potency and selectivity for Vps34. The following tables summarize the key quantitative data for this compound and related Vps34 inhibitors for comparative analysis.

Compound Vps34 IC50 (nM) PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM) mTOR IC50 (nM) Reference
This compound (Compound 5) 15>10000>10000>10000>10000>10000[1]
PIK-III18>1000-fold selectivity-1200--[2]
SAR4051.2>10000>10000>10000>10000>10000[2]
Vps34-IN-125>1000-fold selectivity>1000-fold selectivity>1000-fold selectivity>1000-fold selectivity>1000-fold selectivity[3]

Table 1: Biochemical activity of Vps34 inhibitors against Class I PI3Ks and mTOR.

Compound Cellular Vps34 IC50 (nM) (GFP-FYVE Assay) Reference
This compound (Compound 5) 110[1]
PIK-III-
SAR405-
Vps34-IN-1~100-1000[3]

Table 2: Cellular activity of Vps34 inhibitors.

Pharmacokinetic Properties of this compound (in mice)
Parameter Value Reference
Oral Bioavailability (F%)45[1]
Clearance (CL) (mL/min/kg)33[1]
Volume of Distribution (Vss) (L/kg)2.9[1]
Half-life (t1/2) (h)1.1[1]

Table 3: Pharmacokinetic parameters of this compound in mice.

Signaling Pathways

Vps34 is a central component of the autophagy initiation complex. Its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P) on the surface of the phagophore. This accumulation of PI3P serves as a docking site for proteins containing PI3P-binding domains, such as WIPI2, which is essential for the recruitment of the ATG16L1 complex and subsequent lipidation of LC3, a key step in autophagosome formation. Inhibition of Vps34 by this compound blocks the production of PI3P, thereby halting the autophagic process at its initial stages.

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Events Nutrient Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient Starvation->mTORC1 Vps34 Complex I (Autophagy Initiation) Vps34 Complex I (Autophagy Initiation) mTORC1->Vps34 Complex I (Autophagy Initiation) Vps34 Vps34 Beclin-1 Beclin-1 Vps15 Vps15 Atg14L Atg14L PI PI PI->Vps34 Complex I (Autophagy Initiation) substrate PI3P PI3P WIPI2 Recruitment WIPI2 Recruitment PI3P->WIPI2 Recruitment LC3 Lipidation LC3 Lipidation WIPI2 Recruitment->LC3 Lipidation Autophagosome Formation Autophagosome Formation LC3 Lipidation->Autophagosome Formation Vps34_IN_3 Vps34_IN_3 Vps34_IN_3->Vps34 inhibits Vps34 Complex I (Autophagy Initiation)->PI3P phosphorylates Vps34_Kinase_Assay_Workflow Start Start Prepare_Enzyme_Substrate_Mix Prepare Vps34/Vps15 and PI in Assay Buffer Start->Prepare_Enzyme_Substrate_Mix Add_Compound Add this compound (various concentrations) Prepare_Enzyme_Substrate_Mix->Add_Compound Initiate_Reaction Add ATP to start reaction Add_Compound->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_and_Detect Stop reaction and measure ADP with ADP-Glo™ Incubate->Stop_and_Detect Analyze_Data Calculate % inhibition and determine IC50 Stop_and_Detect->Analyze_Data End End Analyze_Data->End GFP_FYVE_Assay_Workflow Start Start Plate_Cells Plate GFP-2xFYVE HOS cells Start->Plate_Cells Treat_Cells Treat with this compound (various concentrations) Plate_Cells->Treat_Cells Fix_and_Stain Fix cells and stain nuclei Treat_Cells->Fix_and_Stain Image_Acquisition Acquire images using high-content imaging Fix_and_Stain->Image_Acquisition Image_Analysis Quantify GFP-FYVE puncta Image_Acquisition->Image_Analysis Data_Analysis Calculate % inhibition and determine cellular IC50 Image_Analysis->Data_Analysis End End Data_Analysis->End

References

The Central Role of Vps34 in Cellular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vacuolar protein sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family, is a pivotal enzyme that is evolutionarily conserved from yeast to mammals.[1][2] Its primary function is to phosphorylate phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate [PI(3)P], a key signaling lipid essential for regulating fundamental cellular processes.[3][4] Dysregulation of Vps34 activity is implicated in a range of human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, making it a significant target for drug development.[4][5] This guide provides an in-depth overview of Vps34's function, regulation, and the experimental methodologies used to study it.

Vps34: Structure and Core Complexes

Vps34 functions exclusively as part of larger multiprotein complexes, which dictates its subcellular localization and specific cellular role.[6] In mammalian cells, Vps34 forms two major, mutually exclusive heterotetrameric complexes: Complex I and Complex II.[4][7][8] Both complexes share a core trio of proteins: the catalytic subunit Vps34, the pseudokinase Vps15 (PIK3R4), and Beclin 1.[4]

  • Complex I (Autophagy-Specific): This complex is distinguished by the presence of Autophagy-Related protein 14 (ATG14L). It is primarily involved in the initiation of autophagy.[4][6]

  • Complex II (Endocytosis-Specific): This complex incorporates the UV radiation resistance-associated gene (UVRAG) protein instead of ATG14L and is critical for endosomal sorting and trafficking.[5][6]

This structural arrangement allows for the independent regulation of distinct cellular pathways controlled by PI(3)P.[6]

G cluster_core Core Components cluster_complexes Vps34 Complexes cluster_c1 Complex I (Autophagy) cluster_c2 Complex II (Endosomal Trafficking) VPS34 Vps34 (PIK3C3) Catalytic Subunit C1 Vps34 Complex I VPS34->C1 C2 Vps34 Complex II VPS34->C2 VPS15 Vps15 (PIK3R4) Regulatory Subunit VPS15->C1 VPS15->C2 BECN1 Beclin 1 BECN1->C1 BECN1->C2 ATG14L ATG14L C1->ATG14L specific subunit UVRAG UVRAG C2->UVRAG specific subunit G Vps34 in Autophagy Initiation Stress Nutrient Starvation Cellular Stress ULK1 ULK1 Complex Activation Stress->ULK1 Vps34_C1 Vps34 Complex I (Vps34/Vps15/Becn1/ATG14L) ULK1->Vps34_C1 activates PI3P PI(3)P Vps34_C1->PI3P phosphorylates PtdIns PtdIns PtdIns->Vps34_C1 Effectors PI(3)P Effectors (e.g., WIPI proteins) PI3P->Effectors recruits Autophagosome Autophagosome Formation Effectors->Autophagosome G Vps34 in Endosomal Trafficking cluster_early Early Endosome cluster_late Late Endosome Rab5 Rab5-GTP Vps34_C2 Vps34 Complex II Rab5->Vps34_C2 recruits PI3P_E PI(3)P Vps34_C2->PI3P_E EEA1 EEA1 Recruitment PI3P_E->EEA1 Fusion_E Endosome Fusion EEA1->Fusion_E PI3P_L PI(3)P Fusion_E->PI3P_L Endosome Maturation Armus Armus (Rab7 GAP) PI3P_L->Armus recruits Rab7_GTP Rab7-GTP Armus->Rab7_GTP inactivates Rab7_GDP Rab7-GDP Maturation Endosome Maturation & Lysosome Fusion Rab7_GDP->Maturation G Regulation of Vps34 Activity mTORC1 mTORC1 (Nutrient Rich) Vps34_Complex Vps34 Complex (I or II) mTORC1->Vps34_Complex inhibits ULK1 ULK1 Complex (Starvation) ULK1->Vps34_Complex activates Rab_GTP Rab GTPases (Rab1, Rab5) Rab_GTP->Vps34_Complex recruits & activates Activity Vps34 Kinase Activity Vps34_Complex->Activity G Experimental Workflow: In Vitro Vps34 Kinase Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_analysis 3. Analysis Liposomes Prepare PtdIns-containing Liposomes Mix Combine Enzyme, Liposomes, Buffer, and [γ-³²P]ATP Liposomes->Mix Enzyme Isolate Vps34 Complex (Recombinant or IP) Enzyme->Mix Incubate Incubate at 30°C Mix->Incubate Extract Stop Reaction & Extract Lipids Incubate->Extract TLC Separate by TLC Extract->TLC Visualize Visualize ³²P-PI(3)P via Autoradiography TLC->Visualize Quantify Quantify Signal Visualize->Quantify

References

Methodological & Application

Application Notes: Using Vps34-IN-3 to Study Autophagy Flux

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Autophagy and Vps34

Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. It allows cells to remove damaged organelles, misfolded proteins, and invading pathogens by sequestering them in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Dysregulation of autophagy is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions.

A key initiator of autophagosome formation is the Class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 forms a complex with other proteins, including Beclin-1 and Atg14L, and catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P). This lipid product acts as a docking site on the phagophore (the precursor to the autophagosome), recruiting downstream effector proteins that are essential for membrane elongation and closure.

Vps34-IN-3 is a potent and selective inhibitor of Vps34. By targeting the kinase activity of Vps34, this compound effectively blocks the production of PI(3)P, thereby inhibiting autophagy at a very early stage. This specificity makes it an invaluable tool for dissecting the autophagic process and quantifying autophagic flux—the complete measure of autophagic degradation.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that binds to the kinase domain of Vps34, preventing the phosphorylation of its substrate, PI. The resulting depletion of PI(3)P at sites of autophagosome initiation blocks the recruitment of PI(3)P-binding proteins like WIPIs (WD-repeat protein interacting with phosphoinositides), which are necessary for the subsequent recruitment of the Atg12-Atg5-Atg16L1 complex and the lipidation of LC3 (the conversion of LC3-I to LC3-II). Consequently, phagophore formation and elongation are halted, leading to a complete blockade of autophagic flux.

Vps34_Pathway cluster_upstream Upstream Signaling cluster_vps34 Vps34 Complex Activity cluster_downstream Autophagosome Formation Nutrient\nDeprivation Nutrient Deprivation ULK1_complex ULK1 Complex (ULK1, Atg13, FIP200) Nutrient\nDeprivation->ULK1_complex Activates Vps34_complex Vps34 Complex (Vps34, Beclin-1, Atg14L) ULK1_complex->Vps34_complex Activates PI3P PI(3)P Vps34_complex->PI3P Phosphorylates PI PI PI->Vps34_complex Effectors PI(3)P Effectors (e.g., WIPIs) PI3P->Effectors Recruits Vps34_IN3 This compound Vps34_IN3->Vps34_complex Inhibits LC3_Lipidation LC3-I to LC3-II Conversion Effectors->LC3_Lipidation Promotes Autophagosome Autophagosome Formation LC3_Lipidation->Autophagosome

Caption: Vps34 signaling pathway in autophagy initiation.

Quantitative Data for Vps34 Inhibitors

While "this compound" is used here, its properties can be represented by well-characterized, selective Vps34 inhibitors such as SAR405 and PIK-III. The following tables summarize their inhibitory concentrations and recommended working concentrations for cellular assays.

Table 1: Inhibitory Potency of Selective Vps34 Inhibitors

CompoundTargetAssay TypeIC50 / KdReference
SAR405 Vps34Biochemical (Kd)1.5 nM[1]
Vps34Biochemical (IC50)1.2 nM[2]
Vps34Cellular (FYVE probe)27 - 42 nM[2][3]
PIK-III Vps34Biochemical (IC50)18 nM[4][5]

Table 2: Recommended Concentration Ranges for Cellular Assays

CompoundAssayCell TypeRecommended ConcentrationExpected OutcomeReference
SAR405 Autophagy InhibitionPleural Mesothelioma Cells2.5 - 5.0 µMInhibition of LC3 processing[6]
Autophagy InhibitionHeLa, H1299 cells~1.0 µMBlockade of autophagosome formation
PIK-III Autophagy InhibitionDLD1 cells1 - 10 µMInhibition of LC3 lipidation[4]
Autophagy InhibitionU2OS cells1 - 10 µMStabilization of p62[7]

Experimental Design for Measuring Autophagy Flux

Autophagy is a dynamic process. An increase in autophagosome markers (like LC3-II) can mean either an induction of autophagy or a blockage in the final degradation step. Therefore, measuring autophagic flux is essential. This is achieved by comparing the levels of autophagy markers in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which blocks the degradation of autophagosomes.

When using this compound, the following experimental groups are critical:

  • Vehicle Control: Basal autophagy level.

  • This compound alone: Should decrease or abolish basal autophagy.

  • Lysosomal Inhibitor alone: Causes accumulation of LC3-II and p62, indicating the rate of basal flux.

  • This compound + Lysosomal Inhibitor: this compound blocks autophagosome formation upstream, so no LC3-II or p62 should accumulate, even with the lysosomal block. The levels should be similar to the this compound alone group.

Experimental_Logic cluster_input Inputs Autophagy Autophagy Initiation Lysosome Lysosomal Degradation Autophagy->Lysosome Autophagic Flux Vps34_IN3 This compound Vps34_IN3->Autophagy Lys_Inhibitor Lysosomal Inhibitor Lys_Inhibitor->Lysosome Control Control: LC3-II: Basal p62: Basal Vps34_Treated This compound: LC3-II: ⬇ p62: ↔ or ⬆ Lys_Treated Lys Inh: LC3-II: ⬆⬆ p62: ⬆⬆ Combo Combination: LC3-II: ⬇ p62: ↔ or ⬆

Caption: Logical framework for interpreting autophagy flux experiments.

Experimental Protocols

The following are detailed protocols for the most common assays used to measure autophagy flux.

This method quantifies the levels of key autophagy-related proteins. LC3-II is a marker for autophagosomes, while p62 is a cargo receptor that is itself degraded by autophagy.[8]

Workflow Diagram

WB_Workflow start Seed Cells treat Treat Cells (Vehicle, this compound, Lys Inh, Combo) start->treat lyse Lyse Cells in RIPA Buffer + Protease/Phosphatase Inhibitors treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE (12-15% gel for LC3) quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% non-fat milk or BSA) transfer->block probe Incubate with Primary Antibodies (Anti-LC3, Anti-p62, Anti-Actin) block->probe wash Wash with TBST probe->wash secondary Incubate with HRP-conjugated Secondary Antibody wash->secondary detect Detect with ECL Substrate wash->detect secondary->wash analyze Image and Quantify Bands detect->analyze

Caption: Western blot workflow for autophagy flux analysis.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells to be 60-70% confluent at the time of treatment.

    • Treat cells with this compound (e.g., 1-10 µM) and/or a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the desired time (e.g., 4-24 hours). The lysosomal inhibitor is typically added for the last 2-4 hours of the main treatment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) mixed with Laemmli sample buffer onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3B, mouse anti-p62, mouse anti-β-actin) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ. Normalize LC3-II and p62 levels to a loading control (e.g., β-actin or GAPDH).

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. This compound should block this accumulation.

This powerful imaging-based assay visually distinguishes between autophagosomes and autolysosomes, providing a qualitative and quantitative measure of flux.[9][10] The tandem reporter mCherry-EGFP-LC3 emits yellow fluorescence (merged red and green) in the neutral pH of autophagosomes. Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce red.

Methodology:

  • Cell Transfection and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Transfect cells with the mCherry-EGFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.

    • Treat the cells as described in the Western Blot protocol (Vehicle, this compound, Lysosomal Inhibitor, Combination).

  • Cell Fixation and Mounting:

    • Wash cells once with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.

  • Confocal Microscopy and Image Analysis:

    • Acquire images using a confocal microscope with appropriate laser lines for DAPI (blue), EGFP (green), and mCherry (red).

    • Capture multiple random fields of view for each condition.

    • Qualitative Analysis: Observe the changes in puncta color.

      • Control: Few yellow and red puncta.

      • This compound: Diffuse fluorescence, very few or no puncta.

      • Lysosomal Inhibitor: Accumulation of yellow puncta (autophagosomes) as fusion is blocked.

      • Combination: Diffuse fluorescence, similar to this compound alone.

    • Quantitative Analysis:

      • Use automated image analysis software (e.g., ImageJ, CellProfiler) to count the number of yellow (mCherry+EGFP+) and red (mCherry+EGFP-) puncta per cell.

      • Calculate the ratio of red to yellow puncta as a measure of autophagic flux. This compound treatment should result in a significant decrease in both puncta populations.

References

Application Notes and Protocols: Vps34 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The specific inhibitor "Vps34-IN-3" is not widely documented in peer-reviewed literature. These application notes, therefore, focus on well-characterized, potent, and selective Vps34 inhibitors such as Vps34-IN1 , SAR405 , and SB02024 , which are extensively used in cancer research and are considered representative of this inhibitor class.

Introduction: Vps34 as a Cancer Target

Vacuolar protein sorting 34 (Vps34), also known as phosphoinositide 3-kinase catalytic subunit type 3 (PIK3C3), is the sole member of the class III PI3K family. It plays a critical role in intracellular vesicle trafficking, primarily through the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P). This process is fundamental for the initiation of autophagy and for endosomal sorting.

In the context of cancer, autophagy is often a double-edged sword. While it can suppress tumor initiation, established tumors frequently hijack the autophagic machinery to survive metabolic stress, nutrient deprivation, and chemotherapy, thereby promoting their growth and resistance to treatment. By inhibiting Vps34, researchers can block autophagy, making cancer cells more vulnerable to stress and other therapeutic agents. This makes Vps34 a compelling target for anticancer drug development.[1]

Mechanism of Action

Vps34 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of Vps34. This binding action prevents the phosphorylation of PtdIns into PI3P. The depletion of PI3P on endosomal and autophagosomal membranes disrupts the recruitment of essential autophagy-related proteins, thereby blocking the formation of autophagosomes and halting the autophagic flux. This inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, ultimately sensitizing cancer cells to apoptosis or enhancing anti-tumor immune responses.[2]

Vps34_Inhibitor_Mechanism cluster_0 Vps34 Kinase Activity cluster_1 Cellular Processes PtdIns PtdIns Vps34 Vps34 PtdIns->Vps34 PI3P PI3P Vps34->PI3P ADP ADP Vps34->ADP Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Vesicle_Trafficking Vesicle Trafficking PI3P->Vesicle_Trafficking ATP ATP ATP->Vps34 Vps34_IN Vps34 Inhibitor (e.g., Vps34-IN1) Vps34_IN->Vps34

Caption: Mechanism of Vps34 inhibition.

Applications in Cancer Research

Direct Anti-Tumor Activity and Chemosensitization

Pharmacological inhibition of Vps34 has been shown to reduce the growth of various cancer cell lines in vitro and in vivo, including breast, colorectal, and renal cancers.[3][4][5] By blocking the pro-survival autophagy pathway, Vps34 inhibitors can render cancer cells more susceptible to cytotoxic agents.

  • Combination with Tyrosine Kinase Inhibitors: In breast cancer models, the Vps34 inhibitor SB02024 significantly potentiated the cytotoxicity of sunitinib and erlotinib in both monolayer and 3D spheroid cultures.[3][6]

  • Combination with mTOR Inhibitors: The Vps34 inhibitor SAR405 acts synergistically with the mTOR inhibitor everolimus to reduce the proliferation of renal cancer cells.[5]

  • Overcoming Cisplatin Resistance: In urothelial carcinoma cells, cisplatin-resistant cells showed increased sensitivity to the Vps34 inhibitor SAR405, and combination treatment resensitized them to cisplatin.[7]

Enhancement of Anti-Tumor Immunity

A groundbreaking application of Vps34 inhibition is its ability to modulate the tumor microenvironment (TME). Inhibition of Vps34 can reprogram immunologically "cold" tumors (lacking immune cells) into "hot," inflamed tumors that are responsive to immunotherapy.[8]

The mechanism involves the Vps34i-mediated induction of pro-inflammatory chemokines, such as CCL5 and CXCL10, within the tumor. This chemokine release is driven by the activation of the cGAS-STING and STAT1/IRF7 signaling pathways.[8][9][10] The increased chemokine levels attract cytotoxic immune cells, including Natural Killer (NK) cells and CD8+ T cells, into the tumor bed, transforming the TME and making it more susceptible to immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-PD-L1.[8]

Vps34_Immuno_Modulation cluster_0 Tumor Cell cluster_1 Tumor Microenvironment Vps34_Inhibitor Vps34 Inhibitor Vps34 Vps34 Vps34_Inhibitor->Vps34 STING_Pathway cGAS-STING Pathway Vps34_Inhibitor->STING_Pathway activates Autophagy Autophagy (Blocked) Vps34->Autophagy STAT1_IRF7 STAT1/IRF7 STING_Pathway->STAT1_IRF7 Chemokines CCL5 / CXCL10 Release STAT1_IRF7->Chemokines Immune_Cells NK Cells & CD8+ T-Cells Chemokines->Immune_Cells recruits Tumor_Inflammation Tumor Inflammation ('Hot' Tumor) Immune_Cells->Tumor_Inflammation ICI_Efficacy Increased Efficacy of Anti-PD-1/PD-L1 Tumor_Inflammation->ICI_Efficacy

Caption: Vps34 inhibition enhances anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of various Vps34 inhibitors across different assays and cell lines.

Table 1: In Vitro Biochemical and Cellular Activity of Vps34 Inhibitors

Inhibitor Target/Assay IC50 / KD Source
Vps34-IN1 Vps34 (recombinant enzyme) ~25 nM [1][11]
SAR405 Vps34 (recombinant enzyme) 1.2 nM [12]
SAR405 Vps34 (KD) 1.5 nM [12][13][14]
SAR405 Autophagosome Formation (GFP-FYVE) 27 nM [13]
SAR405 Starvation-induced Autophagy (GFP-LC3) 419 nM [12][13]

| SAR405 | mTORi-induced Autophagy (GFP-LC3) | 42 nM |[12][13] |

Table 2: Cellular Proliferation (IC50) of Vps34 Inhibitors in Cancer Cell Lines

Inhibitor Cell Line Cancer Type IC50 Source
SAR405 RT-112 Urothelial Carcinoma 85 µM [7]

| SAR405 | RT-112 (Cisplatin-Resistant) | Urothelial Carcinoma | 10 µM |[7] |

Experimental Protocols

Protocol: Cell Viability Assay (e.g., Using CellTiter-Glo®)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of Vps34 inhibitors.[15]

Objective: To determine the IC50 value of a Vps34 inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Vps34 inhibitor (e.g., Vps34-IN1) dissolved in DMSO

  • Sterile 96-well, opaque-walled culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate. Include wells for "no-cell" background control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the Vps34 inhibitor in complete medium. A common concentration range to test is 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the Vps34 inhibitor or vehicle control (DMSO, typically ≤0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other measurements.

    • Normalize the data to the vehicle control wells (defined as 100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[16]

Cell_Viability_Workflow A 1. Seed Cells (3,000 cells/well) in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Vps34 Inhibitor (Serial Dilutions + Vehicle) B->C D 4. Incubate 72h C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Read Luminescence E->F G 7. Analyze Data (Normalize & Calculate IC50) F->G

Caption: Workflow for a cell viability assay.

Protocol: Western Blot for Autophagy Markers (LC3-I/II and p62)

Objective: To assess the inhibition of autophagic flux by monitoring the levels of LC3-II (a marker for autophagosomes) and p62/SQSTM1 (an autophagy substrate).[17]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or Tubulin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates. Treat with the Vps34 inhibitor (e.g., 1 µM Vps34-IN1) for 6-24 hours. Include a vehicle control (DMSO). For a complete flux analysis, include conditions with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM for the last 4 hours) with and without the Vps34 inhibitor.[18]

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel (a 12-15% gel is good for resolving LC3-I and LC3-II). Run the gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 10 minutes with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities. Inhibition of Vps34 is expected to block the formation of LC3-II and lead to the accumulation of p62. The use of Bafilomycin A1 will confirm the block in autophagic flux.

Protocol: Immunofluorescence for LC3 Puncta

Objective: To visualize the effect of Vps34 inhibition on the formation of LC3-positive autophagosomes (puncta).[19][20]

Materials:

  • Cells grown on sterile glass coverslips in 24-well plates

  • Induction medium (e.g., EBSS for starvation-induced autophagy)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 50 µg/mL digitonin in PBS or 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B (1:200)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI nuclear stain

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Treat with Vps34 inhibitor (e.g., 1 µM Vps34-IN1) for 1-2 hours. To induce autophagy for comparison, treat control cells with EBSS or an mTOR inhibitor for 1-2 hours.

  • Fixation: Wash cells with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash 3x with PBS. Permeabilize with digitonin buffer for 5 minutes. Note: Harsh permeabilization with Triton X-100 can sometimes disrupt LC3 puncta.[19]

  • Blocking: Wash 3x with PBS. Block with 3% BSA/PBS for 30-60 minutes.

  • Primary Antibody: Incubate with anti-LC3B antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash 5x with PBS. Incubate with fluorescent secondary antibody (and DAPI, if desired) for 1 hour at room temperature in the dark.

  • Mounting: Wash 5x with PBS. Briefly rinse in distilled water and mount the coverslip onto a glass slide using antifade mounting medium.

  • Imaging and Analysis: Visualize using a fluorescence or confocal microscope. In control, autophagy-induced cells, LC3 will appear as distinct puncta. In Vps34 inhibitor-treated cells, the LC3 signal should remain diffuse throughout the cytoplasm, with a significant reduction in puncta formation.[21] Quantify the number of puncta per cell using image analysis software.

Protocol: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a Vps34 inhibitor alone or in combination with immunotherapy in a mouse model.[8]

Materials:

  • Immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (e.g., NSG), depending on the goal.

  • Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colorectal) for immunocompetent models.

  • Vps34 inhibitor formulation for oral gavage or IP injection (e.g., SB02024).

  • Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, Vps34i, anti-PD-1, Vps34i + anti-PD-1).

  • Treatment Administration:

    • Administer the Vps34 inhibitor systemically as per the determined dosing schedule (e.g., daily oral gavage).[10]

    • Administer the anti-PD-1 antibody via intraperitoneal (IP) injection, typically every 3-4 days.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Volume (mm³) = (Length x Width²) / 2.

    • Monitor mouse body weight and overall health status.

  • Endpoint: Continue the experiment until tumors in the control group reach the predetermined endpoint size (e.g., 1000-1500 mm³), or for a set duration.

  • Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry for immune cell infiltration, IHC, or western blot). Plot tumor growth curves and survival curves (Kaplan-Meier) for each group.

References

Application Notes and Protocols: Vps34-IN-3 for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded or aggregated proteins within neurons.[1][2] Autophagy is a critical cellular process responsible for the degradation and recycling of these damaged proteins and organelles, thereby maintaining cellular homeostasis.[3] Dysregulation of autophagy is increasingly implicated in the pathogenesis of these disorders, making it a key therapeutic target.[2][4]

The Class III phosphatidylinositol 3-kinase (PI3K), Vps34 (Vacuolar Protein Sorting 34), is a pivotal enzyme at the initiation stage of autophagy.[2][5] Vps34 phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1][3][5] This lipid, PI(3)P, is essential for recruiting downstream autophagy-related (ATG) proteins to the phagophore assembly site, initiating the formation of the autophagosome.[1][6]

Vps34-IN-1 (and its analogues, hereafter referred to as Vps34-IN-3 for the purpose of this document, noting that Vps34-IN-1 is the most characterized) is a potent and highly selective small molecule inhibitor of Vps34 kinase activity.[7][8] Its specificity allows researchers to dissect the precise role of Vps34-dependent autophagy and endosomal trafficking in cellular models of neurodegeneration, distinguishing its function from other PI3K classes.[7][9] By inhibiting Vps34, researchers can effectively block the initial steps of autophagy, providing a powerful tool to study the consequences of impaired autophagic flux on neuronal health and the processing of disease-associated proteins.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for commonly used Vps34 inhibitors, providing a basis for experimental design.

ParameterInhibitorValueAssay TypeNotes / Cell LineReference
IC₅₀ Vps34-IN-125 nMIn vitro biochemical assayHighly selective over Class I & II PI3Ks.[7][8]
IC₅₀ SAR4051.5 nM (Kᵈ)In vitro binding assayPotent and highly selective Vps34 inhibitor.[10]
IC₅₀ PI3KD/V-IN-0119 nMIn vitro biochemical assayDual inhibitor of Vps34 and PI3Kδ.[11][12]
Effective Conc. Vps34-IN-11-10 µMCell-based autophagy inhibitionUsed to block autophagic flux in various cell lines.[13]
Effective Conc. Vps34-IN-11 µMDispersal of PI(3)P probeCauses rapid dispersal of GFP-FYVE from endosomes in U2OS cells.[7]
Treatment Time Vps34-IN-11-24 hoursCell-based assaysDuration depends on the specific endpoint being measured (e.g., LC3-II turnover, protein aggregation).[7][11]

Visualized Pathways and Workflows

Vps34 Signaling in Autophagy Initiation

Vps34_Pathway cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex I (Autophagy Initiation) cluster_inhibition Pharmacological Inhibition cluster_downstream Downstream Events Starvation Nutrient Starvation mTORC1 mTORC1 (Inactive) Starvation->mTORC1 Inhibits Vps34 Vps34 mTORC1->Vps34 Activates Beclin1 Beclin-1 PI3P PI(3)P Vps34->PI3P Catalyzes Vps15 Vps15 Atg14L Atg14L Vps34_IN3 This compound Vps34_IN3->Vps34 Inhibits PI PI PI->Vps34 Effectors PI(3)P Effectors (e.g., DFCP1, WIPIs) PI3P->Effectors Recruits Autophagosome Autophagosome Formation Effectors->Autophagosome Promotes Experimental_Workflow cluster_analysis 6. Downstream Analysis start 1. Seed Neuronal Cells (e.g., SH-SY5Y, primary neurons) treat 2. Pre-treat with this compound (e.g., 1 µM for 1-2h) start->treat induce 3. Induce Autophagy (e.g., Starvation media - EBSS) treat->induce lyso_inhibit 4. Add Lysosomal Inhibitor (e.g., Bafilomycin A1, Chloroquine) induce->lyso_inhibit harvest 5. Harvest Cells (Lysis for WB or Fixation for IF) lyso_inhibit->harvest wb Western Blot (LC3-II, p62/SQSTM1) harvest->wb if Immunofluorescence (LC3 puncta) harvest->if

References

Application Notes and Protocols for Vps34-IN-3 in Immunofluorescence Staining of LC3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Vps34-IN-3, a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, in the immunofluorescence staining of Microtubule-associated protein 1A/1B-light chain 3 (LC3). Inhibition of Vps34 blocks the initial stages of autophagy, leading to a reduction in the formation of LC3-positive autophagosomes (LC3 puncta). This protocol is designed to guide researchers in utilizing this compound as a tool to study autophagy inhibition and quantify its effects on LC3 localization.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key step in autophagy is the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material. The formation of the autophagosome is initiated by a protein complex that includes Vps34. Vps34 generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which is essential for the recruitment of downstream autophagy-related (Atg) proteins, including the LC3 conjugation system.

Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane. This relocalization is visualized by immunofluorescence microscopy as a transition from diffuse cytoplasmic staining to distinct punctate structures. This compound is a small molecule inhibitor that targets the kinase activity of Vps34, thereby preventing the formation of PI3P and subsequent recruitment of LC3 to the autophagosome. This results in a dose-dependent decrease in the number of LC3 puncta, providing a quantifiable measure of autophagy inhibition.

Signaling Pathway of Vps34 in Autophagy Initiation

The following diagram illustrates the central role of Vps34 in the initiation of autophagy and the point of inhibition by this compound.

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34 Vps34 Complex I cluster_downstream Autophagosome Formation Nutrient_Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient_Deprivation->mTORC1 inhibition ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibition Vps34_Complex Vps34-Vps15-Beclin1-Atg14L ULK1_Complex->Vps34_Complex activation PI3P PI3P Production Vps34_Complex->PI3P WIPIs WIPI Protein Recruitment PI3P->WIPIs LC3_Conjugation LC3-I to LC3-II Conversion WIPIs->LC3_Conjugation LC3_Puncta LC3 Puncta Formation (Autophagosome) LC3_Conjugation->LC3_Puncta Vps34_IN3 This compound Vps34_IN3->Vps34_Complex inhibition

Figure 1: Vps34 signaling pathway in autophagy initiation and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the effects of various Vps34 inhibitors on LC3 puncta formation as reported in the literature. This data can be used as a reference for designing experiments with this compound. Note that optimal concentrations and treatment times may vary depending on the cell type and experimental conditions.

InhibitorCell TypeConcentrationTreatment TimeObserved Effect on LC3 PunctaReference
VPS34-IN1MEF Cells1 µM1 hourSignificant reduction in starvation-induced LC3 puncta.[1]Zachari, M., et al. (2020)
VPS34-IN1Cortical Neurons3 µM3 hoursBlockade of autophagy initiation and accumulation of p62.[2]Miranda, A. M., et al. (2018)
SB02024MDA-MB-231 Cells1 µM6 hoursSignificant inhibition of autophagic flux.[3]Varlakhanova, N., et al. (2018)
Aurone Deriv. 1aHeLa Cells10 µM24 hoursPrevention of starvation-induced autophagy.[4]Wang, J., et al. (2019)

Experimental Protocols

Materials
  • This compound (prepare stock solution in DMSO, e.g., 10 mM)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sterile glass coverslips

  • 24-well plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/ml digitonin in PBS)

  • Blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against LC3 (use an antibody validated for immunofluorescence)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Protocol for Immunofluorescence Staining of LC3

This protocol is adapted from established methods for LC3 immunofluorescence and may require optimization for your specific cell line and experimental setup.

1. Cell Seeding and Treatment:

  • Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Allow cells to adhere and grow for 24-48 hours.

  • To induce autophagy, you can starve the cells by replacing the growth medium with Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS) for 1-2 hours.

  • Treat the cells with this compound at the desired concentrations (a starting range of 0.1 µM to 10 µM is recommended) for a specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation without inhibitor).

2. Fixation:

  • After treatment, aspirate the medium and wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA in PBS to each well and incubate for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization:

  • Permeabilize the cells by adding permeabilization buffer and incubating for 5-10 minutes at room temperature. Note: Digitonin is a milder detergent and may be preferable for preserving membrane-associated LC3.

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

5. Antibody Incubation:

  • Dilute the primary anti-LC3 antibody in blocking buffer to the recommended concentration.

  • Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

6. Counterstaining and Mounting:

  • Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Briefly rinse the coverslips with distilled water.

  • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Seal the edges of the coverslips with nail polish and allow to dry.

7. Imaging and Quantification:

  • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.

  • Capture images from multiple random fields for each experimental condition.

  • Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in punctate staining in autophagy-induced cells and a decrease in this compound-treated cells is expected.

Experimental Workflow Diagram

The following diagram outlines the key steps in the immunofluorescence staining protocol.

IF_Workflow start Start cell_seeding 1. Cell Seeding on Coverslips start->cell_seeding treatment 2. Autophagy Induction & This compound Treatment cell_seeding->treatment fixation 3. Fixation (4% PFA) treatment->fixation permeabilization 4. Permeabilization (Triton X-100 or Digitonin) fixation->permeabilization blocking 5. Blocking (3% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-LC3) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 8. Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting 9. Mounting on Slides counterstain->mounting imaging 10. Imaging & Quantification mounting->imaging end End imaging->end

Figure 2: Experimental workflow for LC3 immunofluorescence staining.

References

Application Notes and Protocols: Western Blot Analysis of LC3-II Conversion with Vps34 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key regulator of autophagy is the Class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), a lipid essential for the initiation and maturation of autophagosomes. The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy and can be monitored by Western blot analysis.

Vps34 inhibitors are valuable tools for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases. These inhibitors block the kinase activity of Vps34, thereby preventing the formation of PI(3)P and inhibiting autophagosome formation. This application note provides a detailed protocol for the analysis of LC3-II conversion by Western blot in response to treatment with a Vps34 inhibitor.

Note on "Vps34-IN-3": Extensive searches for the specific inhibitor "this compound" did not yield any specific data or publications. Therefore, this document will provide a general protocol and representative data for potent and selective Vps34 inhibitors such as Vps34-IN-1 and SAR405 to illustrate the experimental principles and expected outcomes.

Signaling Pathway of Vps34 in Autophagy

Vps34 is a central component of the autophagy initiation machinery. Under conditions of cellular stress, such as nutrient starvation, Vps34 is activated and forms a complex with other proteins, including Beclin-1, Vps15, and ATG14L. This complex is recruited to the phagophore (the precursor to the autophagosome) where Vps34 generates PI(3)P. PI(3)P then serves as a docking site for effector proteins that are essential for the elongation and closure of the autophagosome membrane. The inhibition of Vps34 disrupts this cascade, leading to a blockage in autophagosome formation.

Vps34_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 Vps34 Complex Activation cluster_2 PI(3)P Production & Autophagosome Formation cluster_3 LC3 Lipidation Nutrient Starvation Nutrient Starvation ULK1_complex ULK1 Complex Nutrient Starvation->ULK1_complex Vps34_complex Vps34-Beclin-1-Vps15-ATG14L Complex ULK1_complex->Vps34_complex activates PI3P PI(3)P Vps34_complex->PI3P phosphorylates PI PI Phagophore Phagophore PI3P->Phagophore recruits effectors to Autophagosome Autophagosome Phagophore->Autophagosome matures into LC3I LC3-I LC3II LC3-II LC3I->LC3II lipidation LC3II->Autophagosome incorporates into membrane Vps34_IN3 Vps34 Inhibitor (e.g., Vps34-IN-1, SAR405) Vps34_IN3->Vps34_complex inhibits Experimental_Workflow cluster_A Treatment Groups cluster_E Antibodies A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Western Blotting (Transfer) C->D E 5. Immunodetection D->E F 6. Data Analysis E->F A1 Vehicle Control A2 Vps34 Inhibitor A3 Vps34 Inhibitor + Lysosomal Inhibitor A4 Lysosomal Inhibitor alone E1 Primary Antibody (anti-LC3) E2 Secondary Antibody (HRP-conjugated) E3 Loading Control (e.g., anti-actin)

Application Notes and Protocols for In Vivo Studies Using Vps34 Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo studies using a compound explicitly named "Vps34-IN-3" in mouse models were identified in the available literature. The following application notes and protocols are based on published research utilizing other potent and selective Vps34 inhibitors in mice to provide a representative guide for researchers in this field. The data and methodologies presented here are derived from studies on compounds such as SAR405 and other described Vps34 inhibitors.

Introduction

Vps34, the class III phosphoinositide 3-kinase (PI3K), is a crucial enzyme in fundamental cellular processes, including autophagy and endosomal trafficking. It catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), which acts as a docking site for various effector proteins, thereby regulating membrane dynamics. Dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions. The use of selective Vps34 inhibitors in mouse models is a critical tool for elucidating its physiological roles and for the preclinical development of novel therapeutics.

These application notes provide a summary of the in vivo use of Vps34 inhibitors in mouse models, including quantitative data on administration and effects, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using selective Vps34 inhibitors in mouse models.

Table 1: Pharmacological Inhibition of Vps34 in Aged Mice

ParameterDetailsReference
Inhibitor SAR405[1]
Animal Model Aged C57BL/6 mice[1]
Dosage 5 mg/kg[1]
Administration Route Intraperitoneal (IP) injection[1]
Frequency Daily for 1 month[1]
Observed Effect Improved performance in treadmill running assay[1]
Side Effects No significant weight loss observed[1]

Table 2: Pharmacokinetic Profile of a Vps34 Inhibitor (Compound 19)

ParameterValueReference
Animal Model C57BL/6 mice[2]
Dosage (Oral) 20 mg/kg[2]
Frequency Once daily, 5 days a week[2]
Observed Effects Improved glucose tolerance and insulin sensitivity in mice on a high-fat diet[2]

Signaling Pathway

Vps34 is a central component of two distinct protein complexes that regulate different cellular pathways. Complex I, containing ATG14L, is essential for the initiation of autophagy. Complex II, which includes UVRAG, is involved in the endocytic pathway.[3] The inhibition of Vps34 kinase activity blocks the production of PI(3)P, thereby affecting both of these fundamental cellular processes.

Vps34_Signaling_Pathway cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Endocytosis) Vps34_C1 Vps34 Vps15_C1 Vps15 PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) Vps34_C1->PI3P phosphorylates Beclin1_C1 Beclin 1 ATG14L ATG14L Vps34_C2 Vps34 Vps15_C2 Vps15 Vps34_C2->PI3P phosphorylates Beclin1_C2 Beclin 1 UVRAG UVRAG PI Phosphatidylinositol (PI) PI->Vps34_C1 PI->Vps34_C2 Autophagy Autophagosome Formation PI3P->Autophagy recruits effectors Endocytosis Endosome Maturation PI3P->Endocytosis recruits effectors Vps34_IN_3 Vps34 Inhibitor (e.g., SAR405) Vps34_IN_3->Vps34_C1 inhibits Vps34_IN_3->Vps34_C2 inhibits

Caption: Vps34 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Evaluation of a Vps34 Inhibitor on Motor Function in Aged Mice

This protocol is adapted from a study investigating the effects of the Vps34 inhibitor SAR405 on age-related motor decline.[1]

1. Animal Model:

  • Aged (e.g., 18-24 months old) C57BL/6 mice are used to model natural aging.

  • Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Vps34 Inhibitor Formulation and Administration:

  • Inhibitor: SAR405

  • Formulation: Prepare a stock solution of SAR405 in a suitable vehicle (e.g., DMSO). For injections, dilute the stock solution in a sterile carrier such as a mixture of PEG300 and saline to achieve the desired final concentration and a low percentage of DMSO.

  • Dosage: 5 mg/kg body weight.

  • Administration: Administer daily via intraperitoneal (IP) injection for a period of 1 month. A vehicle control group should receive injections of the vehicle solution on the same schedule.

3. Assessment of Motor Function (Treadmill Test):

  • Acclimatize mice to the treadmill apparatus for several days before the test.

  • On the day of the test, place the mouse on the treadmill.

  • Start the treadmill at a low speed (e.g., 5 m/min) and gradually increase the speed (e.g., by 2 m/min every 2 minutes).

  • Record the total distance run and the maximum speed achieved before exhaustion. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill despite gentle prodding.

  • Compare the performance of the SAR405-treated group with the vehicle-treated control group.

4. Monitoring:

  • Monitor the body weight of the mice regularly (e.g., weekly) to assess for any signs of toxicity.

Protocol 2: Assessment of a Vps34 Inhibitor on Glucose Metabolism in a Diet-Induced Obesity Model

This protocol is based on a study that used a selective Vps34 inhibitor to investigate its effects on insulin sensitivity in mice fed a high-fat diet.[2]

1. Animal Model:

  • Use male C57BL/6 mice.

  • Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 7 weeks). A control group should be maintained on a normal chow diet.

2. Vps34 Inhibitor Formulation and Administration:

  • Inhibitor: A selective and orally bioavailable Vps34 inhibitor.

  • Formulation: Formulate the inhibitor for oral gavage in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

  • Dosage: 20 mg/kg body weight.

  • Administration: Administer once daily via oral gavage for 5 consecutive days per week, starting after an initial period on the HFD (e.g., 2 weeks).

3. Glucose Tolerance Test (GTT):

  • Fast the mice overnight (approximately 16 hours).

  • Measure baseline blood glucose from the tail vein.

  • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or IP injection.

  • Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.

4. Insulin Tolerance Test (ITT):

  • Fast the mice for a shorter period (e.g., 4-6 hours).

  • Measure baseline blood glucose.

  • Administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.

  • Measure blood glucose levels at several time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Calculate the rate of glucose disappearance to assess insulin sensitivity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a Vps34 inhibitor in a mouse model of diet-induced obesity.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment start Start with C57BL/6 Mice hfd High-Fat Diet (7 weeks) start->hfd treatment_start Initiate Treatment (Week 2) hfd->treatment_start dosing Daily Oral Gavage (Vps34 Inhibitor or Vehicle) 5 days/week treatment_start->dosing gtt Glucose Tolerance Test (GTT) dosing->gtt itt Insulin Tolerance Test (ITT) gtt->itt tissue Tissue Collection & Analysis itt->tissue

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for In Vivo Delivery of Vps34 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a crucial role in intracellular vesicle trafficking events, most notably autophagy and endocytosis.[1][2][3] By catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P), Vps34 facilitates the recruitment of effector proteins that initiate the formation of autophagosomes and mediate endosomal sorting.[1][2] Given its central role in these fundamental cellular processes, Vps34 has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[4]

This document provides detailed application notes and protocols for the in vivo delivery of selective Vps34 inhibitors, focusing on compounds that have been characterized in preclinical studies. While the user inquired about "Vps34-IN-3," public scientific literature does not contain specific information on a compound with this exact name. Therefore, this guide will focus on well-documented, selective Vps34 inhibitors such as Vps34-IN-1 , PIK-III , SAR405 , and the orally bioavailable Compound 19 . These notes are intended to provide researchers with the necessary information to design and execute in vivo experiments to probe the function of Vps34 and evaluate the therapeutic potential of its inhibition.

Vps34 Signaling Pathways

Vps34 functions within two major, mutually exclusive protein complexes that dictate its subcellular localization and function.[5]

  • Complex I (Autophagy Initiation): Composed of Vps34, Vps15, Beclin-1, and ATG14L, this complex is recruited to the endoplasmic reticulum to initiate the formation of autophagosomes.[1]

  • Complex II (Endosomal Trafficking): In this complex, ATG14L is replaced by UVRAG. Complex II is primarily involved in the maturation of endosomes and the fusion of autophagosomes with lysosomes.[5]

Inhibition of Vps34 kinase activity blocks the production of PI(3)P, thereby disrupting both of these essential cellular processes.[4]

Vps34 signaling in autophagy and endocytosis.

Quantitative Data for Selective Vps34 Inhibitors

The following tables summarize key quantitative data for several well-characterized selective Vps34 inhibitors. This information is critical for dose selection and experimental design.

Table 1: In Vitro Potency and Selectivity

CompoundVps34 IC₅₀ (nM)Selectivity NotesReference
Vps34-IN-1 ~25Highly selective over Class I and II PI3Ks and 340 other protein kinases.[5]
PIK-III Not specified, but potentRobust inhibitor of autophagy and LC3 lipidation.[1]
SAR405 1.2Highly selective; not active up to 10 µM on Class I and II PI3Ks or mTOR.[6][7]
Compound 19 15Extraordinarily selective over >280 other kinases.[2][8]

Table 2: Pharmacokinetic Parameters of Compound 19 in C57BL/6 Mice

PK ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
AUC (nM·h) 28556725
Clearance (mL/min/kg) 30-
Volume of Distribution (L/kg) 1.5-
Half-life (h) 1.2-
Tₘₐₓ (h) -0.7
Cₘₐₓ (nM) -2994
Oral Bioavailability (F%) -47
Data from Honda et al. (2015)[1]

Experimental Protocols

The following protocols are generalized from published studies and should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Oral Gavage Administration of Vps34 Inhibitors in Mice

This protocol is suitable for the oral delivery of Vps34 inhibitors, such as Compound 19, which has demonstrated good oral bioavailability.[1][9]

Materials:

  • Vps34 inhibitor (e.g., Compound 19)

  • Vehicle (e.g., 20% v/v Propylene Glycol (PG) in sterile water, or 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)[9][10]

  • Sterile water or saline

  • Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)[11]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize mice to handling and the experimental environment for at least one week prior to the study.

  • Formulation Preparation:

    • Calculate the required amount of inhibitor based on the desired dose (e.g., 10-50 mg/kg) and the number and weight of the mice.[8][9]

    • Prepare the vehicle solution. For Compound 19, a 20% v/v PG solution has been used.[9] For other compounds, a suspension in 0.5% CMC-Na may be suitable.[10]

    • If the inhibitor is not readily soluble, sonication may be required to create a uniform suspension.[9] Prepare the formulation fresh daily.

  • Dosing:

    • Weigh each mouse to determine the precise volume of the formulation to administer. The maximum recommended dosing volume is 10 mL/kg.[11]

    • Gently restrain the mouse, ensuring a secure grip that does not impede breathing.[12]

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[11]

    • Insert the gavage needle gently into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[11]

    • Slowly administer the calculated volume of the inhibitor formulation.

    • Carefully withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animals for any signs of distress immediately after gavage and at regular intervals as dictated by the experimental design.[12]

Protocol 2: Intraperitoneal (IP) Injection of Vps34 Inhibitors in Mice

IP injection can be used for compounds with poor oral bioavailability or when rapid systemic exposure is desired.

Materials:

  • Vps34 inhibitor

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)[4][10]

  • Sterile syringes (1 mL) and needles (25-27 gauge)

Procedure:

  • Animal and Formulation Preparation: Follow steps 1 and 2 from the oral gavage protocol, adjusting the vehicle as needed for IP administration. A common vehicle for IP injection is a solution containing DMSO, PEG300, and Tween 80 to aid in solubility.[4]

  • Dosing:

    • Weigh the mouse and calculate the required injection volume.

    • Restrain the mouse to expose the lower abdominal quadrants.

    • Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

    • Slowly inject the formulation.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for an in vivo efficacy study using a Vps34 inhibitor in a mouse model (e.g., a tumor xenograft model).

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Model_Induction Disease Model Induction (e.g., Tumor Cell Implantation) Animal_Acclimation->Model_Induction Randomization Randomization into Treatment Groups Model_Induction->Randomization Vehicle_Group Vehicle Control Group (e.g., Oral Gavage) Randomization->Vehicle_Group Treatment_Group Vps34 Inhibitor Group (e.g., Compound 19, 50 mg/kg BID) Randomization->Treatment_Group Dosing Daily Dosing (e.g., 7-21 days) Vehicle_Group->Dosing Treatment_Group->Dosing Health_Monitoring Daily Health Monitoring (Body Weight, Clinical Signs) Dosing->Health_Monitoring Efficacy_Measurement Efficacy Measurement (e.g., Tumor Volume) Dosing->Efficacy_Measurement Endpoint Study Endpoint (Tissue Collection) Efficacy_Measurement->Endpoint PD_Analysis Pharmacodynamic Analysis (e.g., LC3-II accumulation in tumors) Endpoint->PD_Analysis

Generalized workflow for an in vivo efficacy study.

Conclusion

The selective inhibition of Vps34 offers a promising avenue for therapeutic intervention in various diseases. The protocols and data presented in these application notes provide a foundation for researchers to conduct robust in vivo studies with compounds like Vps34-IN-1, PIK-III, SAR405, and Compound 19. Careful consideration of the inhibitor's pharmacokinetic properties, appropriate vehicle selection, and proper administration techniques are paramount for obtaining reliable and reproducible results. As with all in vivo research, all procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Troubleshooting & Optimization

Technical Support Center: Assessing Vps34-IN-3 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Vps34 inhibitor, Vps34-IN-3. The information is designed to address specific issues that may be encountered during the experimental assessment of its cytotoxic effects in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how is it expected to induce cytotoxicity?

A1: Vps34 (Vacuolar Protein Sorting 34) is a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy and in endosomal trafficking by producing phosphatidylinositol 3-phosphate (PI3P).[1] Vps34 inhibitors, like this compound, block the kinase activity of Vps34, thereby inhibiting autophagy.[2] This disruption of cellular homeostasis can lead to the accumulation of damaged organelles and proteins, ultimately triggering apoptotic cell death in cancer cells.[3][4] Additionally, inhibition of Vps34 can interfere with endocytic pathways, which are vital for nutrient uptake and receptor signaling, further contributing to cellular stress and demise.[1][5]

Q2: In which cell lines has the cytotoxicity of Vps34 inhibitors been observed?

A2: While specific public data on this compound is limited, studies on other selective Vps34 inhibitors and dual-specificity inhibitors provide insights into potentially sensitive cell lines. For instance, a dual PI3Kδ/Vps34 inhibitor, PI3KD/V-IN-01, has shown anti-proliferative activity against Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Burkitt lymphoma cell lines.[3][6] Another inhibitor, Vps34-IN-1, increased the cytotoxic activity of other agents in MCF-7 and MDA-MB-231 breast cancer cells.[4] Some Vps34 inhibitors have been reported to be weakly cytotoxic as single agents in mouse syngeneic tumor cell lines such as B16-F10 (melanoma), MC38 (colon adenocarcinoma), EMT6 (mammary carcinoma), and CT26 (colon carcinoma).[7]

Q3: What are the expected outcomes of this compound treatment on cell viability and proliferation?

A3: Treatment with a Vps34 inhibitor like this compound is expected to decrease cell viability and inhibit cell proliferation in sensitive cell lines. This can be observed as a reduction in the number of viable cells and an increase in cell death. The extent of these effects will likely be dose- and time-dependent. For example, the Vps34 inhibitor Vps34-IN-1 was found to reduce DNA synthesis and proliferation in MCF-7 breast cancer cells.[4]

Q4: How can I determine the optimal concentration and treatment duration for this compound in my cell line?

A4: A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This involves treating the cells with a range of concentrations of the compound for a fixed duration (e.g., 24, 48, and 72 hours). Cell viability can then be assessed using assays like MTT or CellTiter-Glo. The IC50 value represents the concentration of the inhibitor required to reduce the cell population by 50%.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells.
Pipetting errors during reagent addition.Use calibrated pipettes and be consistent with pipetting technique. For plate-based assays, add reagents to a drug-only control well to check for direct interference.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No significant cytotoxicity observed at expected concentrations. The cell line may be resistant to Vps34 inhibition.Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay. You may also test this compound in combination with other anti-cancer agents, as Vps34 inhibition has been shown to sensitize cells to other treatments.[4][9]
The compound may have degraded.Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Insufficient treatment duration.Extend the incubation time with this compound (e.g., up to 72 hours) to allow for the cytotoxic effects to manifest.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different aspects of cell death.MTT measures metabolic activity, which may not always correlate directly with membrane integrity (measured by LDH release). Use multiple assays to get a comprehensive understanding of the mode of cell death (e.g., apoptosis vs. necrosis). An Annexin V/PI assay can distinguish between these.

Quantitative Data Summary

While specific IC50 values for this compound are not publicly available, the following table summarizes the biochemical and anti-proliferative activities of other Vps34 inhibitors to provide a comparative context.

InhibitorTarget(s)Biochemical IC50 (Vps34)Cell Line(s)Anti-proliferative ActivityReference
PI3KD/V-IN-01 PI3Kδ, Vps3419 nMAML, CLL, Burkitt lymphomaExhibited anti-proliferative activity[3][6]
Vps34-IN-1 Vps3425 nMMCF-7, MDA-MB-231Reduced DNA synthesis and proliferation in MCF-7[4][10]
SAR405 Vps341.5 nM (KD)Renal tumor cell linesSynergistic anti-proliferative activity with everolimus[9]

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a blank well with media only.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the number of dead or damaged cells.

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Seed and treat cells with this compound as described previously.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizations

Vps34_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors / Nutrients Vps34_Complex Vps34/Vps15/Beclin-1 Complex Growth_Factors->Vps34_Complex Activates PI3P PI(3)P Vps34_Complex->PI3P Converts PI to Apoptosis Apoptosis Vps34_Complex->Apoptosis Inhibition leads to PI PI PI->Vps34_Complex Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Endosomal_Trafficking Endosomal Trafficking PI3P->Endosomal_Trafficking Cell_Survival_Proliferation Cell Survival & Proliferation Autophagosome_Formation->Cell_Survival_Proliferation Endosomal_Trafficking->Cell_Survival_Proliferation Vps34_IN_3 This compound Vps34_IN_3->Vps34_Complex Inhibits Cytotoxicity_Workflow Cell_Seeding 1. Seed Cells (e.g., 96-well plate) Treatment 2. Treat with this compound (Dose-response & time-course) Cell_Seeding->Treatment Incubation 3. Incubate (e.g., 24, 48, 72h) Treatment->Incubation Assay_Selection 4. Select Cytotoxicity Assay(s) Incubation->Assay_Selection MTT MTT Assay (Metabolic Activity) Assay_Selection->MTT LDH LDH Assay (Membrane Integrity) Assay_Selection->LDH AnnexinV Annexin V/PI Assay (Apoptosis) Assay_Selection->AnnexinV Data_Acquisition 5. Data Acquisition (Plate Reader / Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition AnnexinV->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation, Statistical Analysis) Data_Acquisition->Data_Analysis Troubleshooting_Tree Start High Variability in Results? Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Yes No_Effect No Cytotoxicity Observed? Start->No_Effect No Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting Use_Controls Implement Proper Controls (Vehicle, Positive, Blank) Check_Pipetting->Use_Controls Check_Compound Confirm Compound Integrity & Concentration No_Effect->Check_Compound Yes Extend_Incubation Increase Treatment Duration Check_Compound->Extend_Incubation Consider_Resistance Hypothesize Cell Line Resistance Extend_Incubation->Consider_Resistance Combination_Therapy Test in Combination with Other Drugs Consider_Resistance->Combination_Therapy

References

Technical Support Center: Vps34 Inhibitors and Autophagy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers using Vps34 inhibitors, such as Vps34-IN-3, in autophagy experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Guide

Here we address common issues that may lead to a lack of autophagy inhibition in your experiments.

Question 1: Why is this compound not inhibiting autophagy in my experiment?

There are several potential reasons why this compound may not appear to be inhibiting autophagy. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, the specifics of your biological system, or the method of detection.

Question 2: How can I be sure that my this compound inhibitor is active?

Answer:

It is crucial to validate the activity and stability of your inhibitor.

  • Inhibitor Quality and Storage: Ensure the inhibitor was purchased from a reputable source and has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.

  • Fresh Preparation: Prepare fresh working solutions of the inhibitor from a concentrated stock for each experiment. Degradation can occur in diluted solutions stored for extended periods.

  • Positive Control: Include a positive control inhibitor for Vps34, such as the well-characterized Vps34-IN-1 or SAR405, to confirm that the experimental system is responsive to Vps34 inhibition.[1][2]

  • In Vitro Kinase Assay: To definitively test the inhibitor's activity, you can perform an in vitro kinase assay using recombinant Vps34 to measure the inhibition of PI(3)P production.[3]

Question 3: Am I using the correct concentration and incubation time for this compound?

Answer:

The optimal concentration and incubation time can vary significantly between cell types and experimental conditions.

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A common starting point for potent Vps34 inhibitors is in the range of 10 nM to 1 µM.[4][5]

  • Time Course Experiment: The timing of inhibitor addition and the duration of treatment are critical. Inhibition of autophagy initiation is a rapid process.[6] A time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) should be conducted to identify the optimal window for observing the effect.

  • Pre-incubation: Consider pre-incubating the cells with this compound before inducing autophagy to ensure the inhibitor has engaged its target.

Question 4: Could my cell type or experimental conditions be affecting the outcome?

Answer:

Cellular context plays a significant role in the response to autophagy inhibition.

  • Cell Line Variability: Different cell lines can have varying basal levels of autophagy and may respond differently to inhibitors. Some cancer cell lines are highly dependent on autophagy for survival, while others are not.[7]

  • Autophagy Induction Method: The method used to induce autophagy (e.g., starvation, rapamycin, etoposide) can influence the results. Ensure your method of induction is robust and consistently leads to an increase in autophagic flux.

  • Alternative PI(3)P Production: In some contexts, other PI3K classes (Class I and II) might contribute to PI(3)P pools, potentially compensating for Vps34 inhibition, although Vps34 is the primary source for autophagy.[8]

  • Off-Target Effects: While many modern inhibitors are highly selective, off-target effects are always a possibility, especially at high concentrations.[9] These could potentially counteract the expected inhibition of autophagy.

Question 5: How can I be certain that my autophagy detection method is working correctly?

Answer:

The way you measure autophagy is a common source of inconclusive results. It is crucial to measure autophagic flux, not just static levels of autophagosomes.

  • LC3-II Turnover (Western Blot): An accumulation of the lipidated form of LC3 (LC3-II) can mean either induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these, you should assess LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[10][11] A true inhibition of autophagy initiation by this compound should prevent the increase in LC3-II even when lysosomal degradation is blocked.

  • p62/SQSTM1 Degradation (Western Blot): The protein p62 is a selective autophagy substrate that is degraded in autolysosomes. An inhibition of autophagy will lead to the accumulation of p62.[12][13]

  • LC3 Puncta Formation (Fluorescence Microscopy): A decrease in the number of LC3 puncta (autophagosomes) after treatment with this compound is indicative of autophagy inhibition. However, like with Western blotting, this should be confirmed with lysosomal inhibitors.[13][14]

  • Appropriate Controls: Always include a positive control for autophagy induction (e.g., starvation or rapamycin) and a positive control for autophagy inhibition (e.g., a well-validated Vps34 inhibitor or genetic knockdown of an essential autophagy gene like ATG5 or ATG7).

Understanding the Role of Vps34 in Autophagy

Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy.[15] It forms a complex with other proteins, including Beclin-1 and Vps15. This complex is responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P) on the surface of the phagophore, the precursor to the autophagosome.[15] PI(3)P then acts as a docking site for other autophagy-related (Atg) proteins, which are essential for the elongation and closure of the autophagosome membrane.[16] By inhibiting the kinase activity of Vps34, this compound is expected to block the production of PI(3)P, thereby preventing the formation of autophagosomes and halting the autophagic process at its earliest stage.[9]

Key Vps34 Inhibitors and Recommended Concentrations

While "this compound" is not a widely cited inhibitor, the following table summarizes key data for other well-characterized and selective Vps34 inhibitors. This information can serve as a reference for designing your experiments.

InhibitorIC50 (in vitro)Typical Cell-Based Working ConcentrationKey Characteristics
Vps34-IN-1 ~25 nM100 nM - 1 µMPotent and highly selective for Vps34 over other PI3K classes.[1][5][6]
SAR405 ~1.2 nM100 nM - 1 µMFirst-in-class, potent, and selective ATP-competitive inhibitor of Vps34.[1]
PIK-III ~18 nM100 nM - 10 µMSelective Vps34 inhibitor that blocks LC3 lipidation.[4]
3-Methyladenine (3-MA) Varies5 - 10 mMA widely used but non-selective PI3K inhibitor that also inhibits Class I PI3Ks.[10]

Visualizations

Vps34 Signaling Pathway in Autophagy Initiation

Vps34_Pathway cluster_stress Cellular Stress cluster_initiation Autophagy Initiation Complex cluster_membrane Phagophore Formation Nutrient\nDeprivation Nutrient Deprivation ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) Nutrient\nDeprivation->ULK1_complex activates Vps34_complex Vps34 Complex I (Vps34, Beclin-1, Vps15, ATG14L) ULK1_complex->Vps34_complex activates PI PI Vps34_complex->PI phosphorylates PI3P PI(3)P Vps34_complex->PI3P produces WIPIs WIPI Proteins PI3P->WIPIs recruits LC3_conjugation ATG12-ATG5-ATG16L1 Complex WIPIs->LC3_conjugation recruits LC3_II LC3-II (Lipidated LC3) LC3_conjugation->LC3_II Autophagosome Autophagosome Formation LC3_II->Autophagosome Vps34_IN3 This compound Vps34_IN3->Vps34_complex inhibits

Caption: Role of Vps34 in the initiation of autophagy and the point of inhibition by this compound.

Experimental Workflow for Assessing Autophagy Inhibition

Experimental_Workflow cluster_analysis Analysis start Seed Cells treat Treat with this compound (Dose-response & Time-course) start->treat induce Induce Autophagy (e.g., Starvation, Rapamycin) treat->induce lyso_inhibit Add Lysosomal Inhibitor (e.g., Bafilomycin A1) for final 2-4 hours induce->lyso_inhibit harvest Harvest Cells lyso_inhibit->harvest wb Western Blot (LC3-II & p62 levels) harvest->wb microscopy Fluorescence Microscopy (LC3 puncta count) harvest->microscopy

Caption: A typical experimental workflow for testing the effect of this compound on autophagic flux.

Troubleshooting Logic Diagram

Troubleshooting_Diagram cluster_inhibitor Inhibitor Issues cluster_protocol Protocol Issues cluster_detection Detection Issues start No Autophagy Inhibition Observed check_inhibitor Is the inhibitor active and fresh? start->check_inhibitor run_control_inhibitor Run a well-known Vps34 inhibitor (e.g., Vps34-IN-1) check_inhibitor->run_control_inhibitor No check_protocol Is the concentration and time optimal? check_inhibitor->check_protocol Yes new_inhibitor Purchase new inhibitor, check storage run_control_inhibitor->new_inhibitor optimize_protocol Perform dose-response and time-course experiments check_protocol->optimize_protocol No check_detection Are you measuring autophagic flux? check_protocol->check_detection Yes protocol_fail Review literature for cell-specific protocols optimize_protocol->protocol_fail use_lyso_inhibitor Use lysosomal inhibitors (e.g., Bafilomycin A1) in your assay check_detection->use_lyso_inhibitor No detection_fail Optimize Western blot or microscopy protocols check_detection->detection_fail Yes

Caption: A decision tree to troubleshoot failed autophagy inhibition experiments with this compound.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of LC3-II and p62 for Autophagic Flux

This protocol is designed to measure the turnover of LC3-II and the degradation of p62 as markers of autophagic flux.

Materials:

  • Cells cultured in appropriate plates

  • This compound and other compounds (e.g., rapamycin, Bafilomycin A1)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62) and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or Tubulin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells to be 60-70% confluent at the time of harvest.

  • Treatment:

    • Treat cells with the desired concentrations of this compound for the determined amount of time.

    • Include a vehicle control (e.g., DMSO).

    • Include a positive control for autophagy induction (e.g., 2 hours of starvation in EBSS or 200 nM rapamycin).

    • For autophagic flux measurement, treat a parallel set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel. Use a 15% gel for good separation of LC3-I and LC3-II.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Develop the blot using an ECL substrate and image.

  • Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control (Actin or Tubulin). A successful inhibition of autophagy by this compound should show a reduction in the LC3-II/Actin ratio (especially in the presence of Bafilomycin A1) and an accumulation of p62/Actin.

Protocol 2: Fluorescence Microscopy of LC3 Puncta

This protocol describes how to visualize and quantify autophagosomes by staining for endogenous LC3 or using GFP-LC3 expressing cells.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • GFP-LC3 expression vector (optional)

  • Treatments as described in Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. If not using a stable GFP-LC3 line, transfect with a GFP-LC3 plasmid 24 hours before treatment. Apply treatments as described in Protocol 1.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking (for endogenous LC3 staining):

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

  • Antibody Staining (for endogenous LC3 staining):

    • Incubate with primary anti-LC3B antibody in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of LC3 puncta per cell. An automated analysis using software like ImageJ is recommended to avoid bias. A successful inhibition of autophagy should result in a significant decrease in the number of LC3 puncta, particularly under autophagy-inducing conditions.

References

Interpreting unexpected results from Vps34-IN-3 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-3 and other Vps34 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help interpret results and troubleshoot experiments involving the inhibition of the class III phosphoinositide 3-kinase (PI3K), Vps34.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Vps34. Vps34, also known as PIK3C3, is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1][2][3] This process is a critical step in the initiation of autophagy and is also involved in endosomal trafficking.[1][4][5] this compound and similar inhibitors typically bind to the ATP-binding pocket of Vps34, preventing its kinase activity and thereby blocking the production of PI(3)P.[6]

Q2: What are the expected cellular effects of this compound treatment?

A2: The primary and expected cellular effect of this compound treatment is the inhibition of autophagy at the initiation stage.[7][8] This is due to the blockade of PI(3)P production, which is essential for the recruitment of downstream autophagy-related (Atg) proteins to the phagophore assembly site.[9] Consequently, you should observe a decrease in the formation of autophagosomes. Another expected effect is the disruption of endosomal trafficking and maturation, which can lead to the accumulation of early endosomes and defects in late endosome function.[2][10][11]

Q3: Are there different pools of Vps34 in the cell? Can this compound affect multiple pathways?

A3: Yes, Vps34 exists in at least two distinct, mutually exclusive complexes that regulate different cellular processes.[4][12]

  • Complex I , which contains ATG14L, is primarily involved in the initiation of autophagy.[4][12]

  • Complex II , which contains UVRAG, is associated with the endocytic pathway and the maturation of autophagosomes (fusion with lysosomes).[4][12][13]

Since this compound targets the catalytic subunit Vps34 itself, it is expected to inhibit the activity of both complexes. Therefore, treatment can lead to defects in both autophagy initiation and endosomal sorting/trafficking.[5]

Q4: Can other kinases compensate for the loss of Vps34 activity?

A4: While Vps34 is the primary producer of PI(3)P for autophagy initiation, other lipid kinases can also generate this phosphoinositide. Class II PI3Ks can produce PI(3)P, and PI(3)P can also be generated through the dephosphorylation of PI(3,4,5)P3 by phosphatases.[1] However, for the specific localized production of PI(3)P required for autophagosome formation, these alternative pathways may not fully compensate for the loss of Vps34 activity.[1]

Troubleshooting Guide for Unexpected Results

This guide addresses common unexpected outcomes that researchers may encounter when using this compound.

Scenario 1: Autophagy is not completely blocked, or the effect is minimal.

  • Question: I treated my cells with this compound, but I still observe some level of autophagy. Why might this be happening?

  • Possible Causes and Solutions:

    • Insufficient Inhibitor Concentration or Treatment Time: The IC50 for this compound is in the nanomolar range in vitro, but higher concentrations may be needed in cell-based assays to achieve complete inhibition.[14] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

    • Cell Type-Specific Differences: The reliance on Vps34 for autophagy can vary between cell types. Some cells may have more active compensatory PI(3)P production pathways.

    • Inaccurate Measurement of Autophagic Flux: A static measurement of LC3-II levels can be misleading. It is crucial to perform an autophagic flux assay by using a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in parallel. This will help distinguish between a true lack of autophagy inhibition and a blockage in lysosomal degradation.

    • Inhibitor Instability: Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh solutions for each experiment.

Scenario 2: Observation of cellular toxicity or off-target effects.

  • Question: After treating cells with this compound, I'm observing significant cell death or phenotypes unrelated to autophagy. What could be the cause?

  • Possible Causes and Solutions:

    • Disruption of Essential Endosomal Trafficking: Vps34 is critical for endocytosis, which is vital for nutrient uptake, receptor signaling, and overall cellular homeostasis.[2][10] Prolonged or complete inhibition of Vps34 can lead to severe cellular dysfunction and toxicity.[2] Consider using a lower concentration of the inhibitor or a shorter treatment time.

    • Impact on Other Signaling Pathways: Vps34-dependent PI(3)P production has been linked to other signaling pathways, including the regulation of the mTORC1 pathway and the activity of the kinase SGK3.[14][15] Inhibition of Vps34 can therefore have broader effects on cell signaling.

    • Potential Off-Target Effects of the Inhibitor: While some Vps34 inhibitors are highly selective, it's always important to consider potential off-target effects, especially at high concentrations.[6] If possible, validate key findings using a second, structurally different Vps34 inhibitor or with a genetic approach like siRNA-mediated knockdown of Vps34.

Scenario 3: Unexpected changes in protein expression or localization.

  • Question: I see an accumulation of p62/SQSTM1 and ubiquitinated proteins after this compound treatment, which is expected. However, I also see changes in the localization of proteins not directly related to autophagy. Why?

  • Possible Causes and Solutions:

    • Defective Endosomal Sorting: Vps34 complex II is involved in the sorting of cargo within the endosomal system.[4] Inhibition of Vps34 can disrupt the trafficking of receptors and other transmembrane proteins, potentially altering their localization and downstream signaling. For example, Vps34 has been shown to be involved in the trafficking of cytokine receptors.[16]

    • Accumulation of Signaling Platforms: Endosomes serve as signaling platforms. By altering endosome maturation, Vps34 inhibition can affect signaling pathways that are initiated from these organelles.

Quantitative Data Summary

ParameterExpected Effect of this compoundPotential Unexpected ResultPossible Explanation
LC3-II Levels Decrease (inhibition of formation)No change or increaseBlock in late-stage autophagy; use lysosomal inhibitors to measure flux.
p62/SQSTM1 Levels AccumulationNo changeCell type-specific differences in p62 turnover.
PI(3)P Puncta Dispersal/DecreaseResidual puncta remainIncomplete inhibition or compensatory PI(3)P production.
Cell Viability Moderate decrease over timeRapid and high toxicityHigh inhibitor concentration; critical role of endocytosis in the cell type.

Experimental Protocols

1. Autophagic Flux Assay by Western Blot

  • Objective: To measure the rate of autophagy by analyzing the degradation of LC3-II in the presence and absence of a lysosomal inhibitor.

  • Methodology:

    • Plate cells to the desired confluency.

    • Treat cells with this compound at various concentrations for the desired time. Include a vehicle control.

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.

    • Harvest cells and prepare protein lysates.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the bands.

    • Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference upon this compound treatment indicates inhibition of autophagy.

2. PI(3)P Visualization by Immunofluorescence

  • Objective: To visualize the effect of this compound on cellular PI(3)P levels.

  • Methodology:

    • Grow cells on glass coverslips.

    • Transfect cells with a plasmid encoding a PI(3)P-binding probe, such as GFP-2xFYVE.

    • Allow 24-48 hours for protein expression.

    • Treat the cells with this compound or a vehicle control for a short duration (e.g., 5-60 minutes).

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal microscope.

    • In control cells, GFP-2xFYVE should appear as distinct puncta, representing PI(3)P-enriched endosomes. Upon effective this compound treatment, this punctate staining should become diffuse.[14]

Visualizations

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Vps34 Complexes cluster_downstream Downstream Cellular Processes Nutrient_Stress Nutrient Stress Complex1 Complex I (Vps34, Vps15, Beclin-1, ATG14L) Nutrient_Stress->Complex1 Activates Vps34 Vps34 (PIK3C3) PI3P PI(3)P Vps34->PI3P Product Complex2 Complex II (Vps34, Vps15, Beclin-1, UVRAG) PI PI PI->Vps34 Substrate Autophagy Autophagy Initiation (Phagophore Formation) PI3P->Autophagy Endocytosis Endosomal Trafficking & Maturation PI3P->Endocytosis Vps34_IN3 This compound Vps34_IN3->Vps34 Inhibits Complex1->Autophagy Promotes Complex2->Endocytosis Regulates

Caption: Vps34 Signaling Pathways and Point of Inhibition.

Experimental_Workflow start Start: Hypothesis on Vps34 Role treatment Cell Treatment: This compound vs. Vehicle Control start->treatment biochemical Biochemical Assays (e.g., Western Blot for LC3-II, p62) treatment->biochemical imaging Imaging Assays (e.g., IF for PI(3)P probe, LC3 puncta) treatment->imaging expected Expected Results: - Decreased Autophagic Flux - PI(3)P Dispersal biochemical->expected unexpected Unexpected Results: - Incomplete Autophagy Block - High Toxicity biochemical->unexpected imaging->expected imaging->unexpected conclusion Conclusion expected->conclusion troubleshoot Troubleshooting: - Titrate Inhibitor - Check Off-Target Effects - Use Genetic Controls (siRNA) unexpected->troubleshoot troubleshoot->treatment Refine Experiment

Caption: Troubleshooting Workflow for this compound Experiments.

References

Validation & Comparative

Unraveling the Consequences of Vps34 Inhibition: A Comparative Analysis of Vps34-IN-3 Treatment and Genetic Knockout in Mice

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the phenotypic outcomes of pharmacological inhibition versus genetic ablation of the lipid kinase Vps34 reveals both striking similarities and critical distinctions, providing invaluable insights for researchers in cellular biology and drug development. While both Vps34-IN-3 treatment and Vps34 knockout in mice profoundly disrupt core cellular processes like autophagy and endocytosis, the nuances in their systemic and molecular impacts underscore the multifaceted role of this essential enzyme.

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), plays a pivotal role in cellular homeostasis by producing phosphatidylinositol 3-phosphate (PI(3)P), a key lipid messenger in membrane trafficking. Its functions are integral to autophagy, the cellular recycling process, and endosomal sorting. Given its central role, Vps34 has emerged as a significant target for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders. This guide provides a detailed comparison of the phenotypes observed following treatment with the specific Vps34 inhibitor, this compound, and those arising from the genetic knockout of the Pik3c3 gene encoding Vps34 in mice.

At a Glance: Phenotypic Comparison

Phenotypic CategoryVps34 Knockout MiceThis compound TreatmentOverlap
Autophagy Blockade of autophagosome formation[1][2]Inhibition of starvation-induced autophagy[3]High
Endocytosis Impaired endocytic trafficking and degradation of receptors (e.g., EGFR)[1][2]Disruption of late endosome/lysosome functions[4]High
Metabolism Altered glucose tolerance and insulin sensitivity[4]Can phenocopy metabolic effects of kinase-dead mice[4]High
Organ-Specific Effects Hepatomegaly, hepatic steatosis, cardiomegaly, decreased cardiac contractility[1][2]Data in specific organ systems is less comprehensive than knockout models.Partial
T-Cell Function Impaired T-cell metabolism and differentiation, resistance to EAE[5]Not extensively reported in publicly available literature.Low
Scaffolding Function Loss of both kinase activity and protein scaffolding[4]Primarily inhibits kinase activity, preserving the protein scaffold[4]Low

Delving Deeper: Key Phenotypic Manifestations

Autophagy and Endosomal Trafficking: A Shared Blockade

Both genetic ablation and pharmacological inhibition of Vps34 lead to a profound disruption of autophagy. In Vps34 conditional knockout mice, the formation of autophagosomes is blocked, leading to the accumulation of autophagy substrates like p62[1][2]. Similarly, treatment with Vps34 inhibitors, including this compound and related compounds like SAR405, effectively blocks induced autophagy[3][4]. This fundamental convergence underscores the critical and primary role of Vps34 kinase activity in the initiation of the autophagic process.

The endocytic pathway is also severely affected in both models. Vps34 knockout in mouse embryonic fibroblasts (MEFs) results in impaired endocytic turnover of the epidermal growth factor receptor (EGFR)[1][2]. Pharmacological inhibition of Vps34 has been shown to disrupt the function of late endosomes and lysosomes[4]. This shared impact on endocytosis highlights the reliance of this pathway on Vps34-mediated PI(3)P production for proper vesicle maturation and sorting.

Metabolic Consequences: A Tale of Two Approaches

Metabolic dysregulation is a key feature of Vps34 deficiency. A heterozygous Vps34 kinase-dead mouse model, which can be phenocopied by a specific Vps34 inhibitor, exhibits enhanced insulin sensitivity and glucose tolerance[4]. This suggests that the kinase activity of Vps34 is a crucial regulator of systemic metabolism. However, it is important to note that Vps34 knockout can lead to more severe metabolic phenotypes, such as hepatic steatosis, due to the complete loss of the protein and its scaffolding functions[1][2].

Organ-Specific Pathologies in Vps34 Knockout Mice

Tissue-specific knockout of Vps34 has revealed its indispensable role in the function of vital organs. Liver-specific knockout mice develop hepatomegaly and hepatic steatosis, while heart-specific deletion leads to cardiomegaly and decreased contractility[1][2]. In the immune system, T-cell-specific knockout of Vps34 impairs their metabolism and differentiation, rendering the mice resistant to experimental autoimmune encephalomyelitis (EAE)[5]. These pronounced organ-specific phenotypes in knockout models provide a detailed blueprint of the physiological roles of Vps34, a level of detail not yet fully recapitulated in studies with this compound.

The Crucial Distinction: Kinase Inhibition vs. Protein Ablation

A critical point of divergence between this compound treatment and Vps34 knockout lies in the distinction between inhibiting kinase activity and eliminating the entire protein. This compound and other specific inhibitors target the ATP-binding pocket of the kinase domain, thus blocking its catalytic function[6]. However, the Vps34 protein itself remains, potentially allowing it to perform scaffolding functions within its protein complexes[4].

In contrast, Vps34 knockout results in the complete absence of the protein. This can lead to the destabilization of its binding partners and the entire Vps34 complex, confounding the interpretation of whether the observed phenotype is solely due to the loss of kinase activity or the loss of the protein's structural role[4]. Some studies have noted that certain cellular phenomena observed in Vps34-null cells are distinct from those seen with PI3K inhibitors, suggesting Vps34-independent effects of the inhibitors or non-catalytic roles for the Vps34 protein[1].

Visualizing the Pathways and Experimental Approaches

To better understand the processes affected by Vps34 modulation, the following diagrams illustrate the core Vps34 signaling pathway and a typical experimental workflow for assessing autophagy.

Vps34_Signaling_Pathway Vps34 Signaling in Autophagy Initiation cluster_0 Upstream Signals cluster_1 Vps34 Core Complexes Nutrient Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient Starvation->mTORC1 inhibits Vps34 Complex I Vps34 Complex I mTORC1->Vps34 Complex I inhibits PI(3)P Production PI(3)P Production Vps34 Complex I->PI(3)P Production catalyzes Vps34 Vps34 Vps34->Vps34 Complex I Vps15 Vps15 Vps15->Vps34 Complex I Beclin-1 Beclin-1 Beclin-1->Vps34 Complex I Atg14L Atg14L Atg14L->Vps34 Complex I Autophagosome Formation Autophagosome Formation PI(3)P Production->Autophagosome Formation recruits effectors for Vps34_KO Vps34 Knockout Vps34_KO->Vps34 Complex I disrupts Vps34_IN3 This compound Vps34_IN3->PI(3)P Production inhibits

Caption: Vps34 signaling pathway in autophagy initiation and points of intervention.

Autophagy_Flux_Assay Experimental Workflow for Autophagy Flux Assay Start Cell/Tissue Culture Treatment Treatment Start->Treatment Lysosomal_Inhibition Treat with Lysosomal Inhibitor (e.g., Bafilomycin A1, Chloroquine) Treatment->Lysosomal_Inhibition with or without Lysis Cell Lysis / Tissue Homogenization Lysosomal_Inhibition->Lysis Western_Blot Western Blot for LC3-II and p62 Lysis->Western_Blot Microscopy Immunofluorescence for LC3 puncta Lysis->Microscopy Data_Analysis Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis

References

Vps34-IN-3 vs. Pan-PI3K Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell signaling research and therapeutic development, inhibitors of the phosphoinositide 3-kinase (PI3K) family are of paramount importance. This guide provides a detailed comparison between the highly selective Class III PI3K inhibitor, Vps34-IN-3, and broad-spectrum pan-PI3K inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their experimental design and therapeutic strategies.

Executive Summary

This compound represents a class of highly selective inhibitors targeting the vacuolar protein sorting 34 (Vps34), the sole member of the Class III PI3K family. Its primary roles are in mediating essential cellular processes like autophagy and endosomal trafficking. In stark contrast, pan-PI3K inhibitors are designed to broadly target multiple isoforms of Class I PI3Ks (p110α, p110β, p110γ, and p110δ), which are central to growth factor signaling pathways frequently dysregulated in cancer. The key distinction lies in their selectivity and, consequently, their biological effects and potential toxicities. This compound offers a tool to dissect the specific roles of Vps34-mediated pathways, while pan-PI3K inhibitors provide a broader blockade of oncogenic signaling.

Data Presentation: Potency and Selectivity

The following tables summarize the inhibitory potency (IC50 values) of representative Vps34 inhibitors and several pan-PI3K inhibitors against various PI3K isoforms. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.

Table 1: Inhibitory Activity of Vps34 Inhibitors

CompoundVps34 (IC50, nM)p110α (IC50, nM)p110β (IC50, nM)p110δ (IC50, nM)p110γ (IC50, nM)Reference
VPS34-IN1 *25>10,000>10,000>10,000>10,000[1]
SAR405 1.2>10,000>10,000>10,000>10,000[2]
PIK-III 18>10,000>10,0001,200>10,000[3]

Note: this compound is understood to be a highly selective Vps34 inhibitor, and for the purpose of this guide, data for the well-characterized VPS34-IN1 is used as a representative.[1]

Table 2: Inhibitory Activity of Pan-PI3K Inhibitors

Compoundp110α (IC50, nM)p110β (IC50, nM)p110δ (IC50, nM)p110γ (IC50, nM)Vps34 (IC50, nM)Reference
Buparlisib (BKM120) 521661162622400[2][4]
Pictilisib (GDC-0941) 336316Not significantly inhibited[1][5]
Copanlisib 0.53.70.76.4Not reported[3]
Pilaralisib (XL147) 39>10003623Not reported[4]

As evidenced by the data, Vps34 inhibitors like VPS34-IN1 exhibit exceptional selectivity for Vps34, with negligible activity against Class I PI3K isoforms. Conversely, pan-PI3K inhibitors potently inhibit multiple Class I isoforms, with significantly less or no activity against Vps34.

Signaling Pathways and Mechanism of Action

The differential selectivity of this compound and pan-PI3K inhibitors stems from their distinct targets within the broader PI3K signaling network.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ClassI_PI3K Class I PI3K (p110α, β, δ, γ) RTK->ClassI_PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation ClassI_PI3K->PIP2 Phosphorylation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Vps34_Complex Vps34 Complex (Class III PI3K) PI3P PI(3)P Vps34_Complex->PI3P Generates Autophagy Autophagy PI3P->Autophagy Initiates Endosomal_Trafficking Endosomal Trafficking PI3P->Endosomal_Trafficking Regulates Pan_PI3K_Inhibitor Pan-PI3K Inhibitors Pan_PI3K_Inhibitor->ClassI_PI3K Vps34_IN3 This compound Vps34_IN3->Vps34_Complex

Figure 1: Simplified PI3K signaling pathways indicating the points of inhibition for this compound and pan-PI3K inhibitors.

As illustrated, pan-PI3K inhibitors block the conversion of PIP2 to PIP3 at the plasma membrane, thereby inhibiting the downstream AKT/mTORC1 signaling cascade that drives cell growth and proliferation. In contrast, this compound specifically inhibits the production of phosphatidylinositol 3-phosphate (PI(3)P) by the Vps34 complex, which is crucial for the initiation of autophagy and the regulation of endosomal trafficking.

Experimental Protocols

To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This assay is fundamental for determining the potency (IC50) and selectivity of inhibitors against purified kinase enzymes.

Protocol:

  • Reagents and Materials: Purified recombinant PI3K isoforms (Vps34, p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), lipid substrate (e.g., phosphatidylinositol for Vps34, PIP2 for Class I), ATP, kinase buffer, inhibitor compounds (this compound, pan-PI3K inhibitors), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds.

    • In a 384-well plate, add the kinase, lipid substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Kinase_Assay_Workflow Start Start Prepare_Inhibitors Prepare Inhibitor Serial Dilutions Start->Prepare_Inhibitors Add_Reagents Add Kinase, Lipid Substrate & Inhibitor to Plate Prepare_Inhibitors->Add_Reagents Initiate_Reaction Initiate with ATP Add_Reagents->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate % Inhibition & Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro kinase assay to determine inhibitor potency.
Cellular Western Blot Analysis

This technique is used to assess the on-target effects of inhibitors on the PI3K signaling pathway within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., cancer cell lines) to approximately 70-80% confluency.

    • Treat cells with this compound, a pan-PI3K inhibitor, or vehicle control (e.g., DMSO) at various concentrations for a specified duration.

    • For Class I PI3K pathway analysis, serum-starve cells and then stimulate with a growth factor (e.g., insulin or EGF) to activate the pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, LC3B, p62).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular environment.

Protocol:

  • Cell Treatment and Lysis:

    • Treat intact cells or cell lysates with the inhibitor or vehicle control.

  • Thermal Challenge:

    • Aliquot the treated samples and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the samples to pellet the heat-denatured, aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble fraction) and analyze the amount of the target protein (Vps34 or a p110 isoform) remaining by Western blot or other quantitative methods like mass spectrometry.

    • Inhibitor binding stabilizes the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.[10][11]

CETSA_Workflow Start Start Treat_Cells Treat Cells/Lysate with Inhibitor or Vehicle Start->Treat_Cells Heat_Challenge Apply Temperature Gradient Treat_Cells->Heat_Challenge Centrifuge Centrifuge to Separate Soluble & Aggregated Proteins Heat_Challenge->Centrifuge Analyze_Supernatant Analyze Soluble Fraction by Western Blot/MS Centrifuge->Analyze_Supernatant Plot_Curve Plot Melting Curve to Assess Target Engagement Analyze_Supernatant->Plot_Curve End End Plot_Curve->End

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA).

Off-Target Effects and Toxicity Profile

A significant differentiator between this compound and pan-PI3K inhibitors is their anticipated toxicity profile.

  • This compound: Due to its high selectivity, this compound is expected to have a more favorable toxicity profile with on-target effects primarily related to the modulation of autophagy and endosomal function. However, complete and sustained inhibition of these fundamental processes could lead to cellular stress and potential toxicity, which requires careful investigation in relevant biological systems.[12]

  • Pan-PI3K Inhibitors: The broad inhibition of Class I PI3K isoforms by pan-PI3K inhibitors often leads to a range of on-target toxicities. These can include hyperglycemia (due to inhibition of p110α in the insulin signaling pathway), diarrhea, rash, and mood alterations.[13] These adverse effects have posed challenges in the clinical development of some pan-PI3K inhibitors and have spurred the development of more isoform-selective inhibitors.

Conclusion

This compound and pan-PI3K inhibitors are valuable research tools and potential therapeutics with fundamentally different mechanisms of action and selectivity profiles. This compound offers a highly specific means to investigate the roles of autophagy and endosomal trafficking, with a potentially wider therapeutic window due to its focused target engagement. Pan-PI3K inhibitors, while effective at blocking the oncogenic PI3K/AKT pathway, are often associated with on-target toxicities that can limit their clinical utility. The choice between these inhibitor classes will depend on the specific research question or therapeutic goal, with a clear understanding of their distinct molecular targets and downstream biological consequences. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their studies.

References

Cross-Validation of Vps34 Inhibitors' Effect on Endocytosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Vps34 inhibitors on endocytosis, supported by experimental data and detailed protocols.

Vacuolar protein sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K), plays a pivotal role in intracellular membrane trafficking, including the critical processes of endocytosis and autophagy.[1][2] It catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), a lipid that acts as a docking site for effector proteins on the surface of endosomes.[3][4] This recruitment is essential for the sorting and trafficking of cargo internalized by the cell.[5][6] Given its central role, Vps34 has emerged as a significant target for therapeutic intervention in various diseases, including cancer.[7]

This guide focuses on the comparative effects of potent and selective Vps34 inhibitors on endocytosis. While the specific compound "Vps34-IN-3" was requested, a thorough review of current literature did not yield information on a compound with this designation. It is possible this is a less common alias or a typographical error. Therefore, this guide will focus on the well-characterized inhibitor Vps34-IN-1 and its comparison with other prominent Vps34 inhibitors: SAR405 and PIK-III .

Comparative Analysis of Vps34 Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of Vps34-IN-1, SAR405, and PIK-III. It is important to note that the experimental contexts, such as cell lines and specific assays, vary between studies.

InhibitorTargetIn Vitro IC50Cellular Assay PerformanceCell LineReference
Vps34-IN-1 Vps34~25 nM~50% loss of endosomal GFP-2xFYVEHrs at 0.1 µM; ~80% loss at 1.0 µMU2OS[8][9]
SAR405 Vps341 nM (in vitro phosphorylation)IC50 of 27 nM (on-target activity on GFP-FYVE)HeLa[3][10]
PIK-III Vps3418 nMSignificant reduction in Transferrin Alexa Fluor 488 uptake at 1 µMRKO[11][12]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the role of Vps34 in the endocytic pathway and the mechanism of action for its inhibitors. Vps34, in complex with other proteins like Vps15, is recruited to early endosomes.[13] There, it generates PI(3)P, which in turn recruits FYVE domain-containing proteins such as Early Endosome Antigen 1 (EEA1).[5][6] EEA1 is crucial for endosome tethering and maturation. Vps34 inhibitors block the kinase activity of Vps34, preventing PI(3)P production and disrupting the downstream endocytic processes.[3][8]

Vps34_Endocytosis_Pathway cluster_membrane Early Endosome Membrane PI PI PI3P PI(3)P PI->PI3P Vps34 (Kinase Activity) EEA1_recruited EEA1 PI3P->EEA1_recruited Recruits Endosome_maturation Endosome Maturation & Cargo Sorting EEA1_recruited->Endosome_maturation Promotes Vps34_complex Vps34/Vps15 Complex Vps34_complex->PI Inhibitors Vps34-IN-1 SAR405 PIK-III Inhibitors->Vps34_complex Inhibit Endocytosis_cargo Internalized Cargo Endocytosis_Workflow A 1. Seed cells on coverslips B 2. Pre-treat with Vps34 inhibitor or vehicle control A->B C 3. Starve cells in serum-free medium B->C D 4. Pulse with fluorescent ligand (e.g., Transferrin-AF647) C->D E 5. Stop uptake and wash with ice-cold PBS D->E F 6. Fix cells with PFA E->F G 7. Counterstain nuclei (e.g., Hoechst) F->G H 8. Mount coverslips G->H I 9. Image with fluorescence microscope H->I J 10. Quantify intracellular fluorescence I->J

References

Specificity profile of Vps34-IN-3 compared to other selective Vps34 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the specificity profiles of several key selective Vacuolar Protein Sorting 34 (Vps34) inhibitors, including Vps34-IN1, PIK-III, SAR405, and SB02024. Vps34 is the sole Class III phosphoinositide 3-kinase (PI3K), playing a crucial role in the initiation of autophagy and in endosomal trafficking by producing phosphatidylinositol 3-phosphate (PI(3)P).[1][2] Its unique function makes it an attractive target for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[3] The selectivity of an inhibitor is paramount for its utility as a research tool and for its potential clinical development, ensuring that observed effects are due to the inhibition of the intended target and not off-target activities.

Vps34 Signaling Pathways

Vps34 functions within two main, mutually exclusive protein complexes that dictate its specific cellular role.[3][4] Complex I, which includes ATG14L, is essential for the initiation of autophagy.[3][4] Complex II, containing UVRAG, is involved in endosomal sorting and trafficking.[3][4] Selective inhibitors of Vps34 are designed to target the ATP-binding pocket of the kinase, thereby blocking the production of PI(3)P and affecting these downstream pathways.[3]

Vps34_Signaling_Pathways cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Endosomal Trafficking) cluster_downstream Downstream Effects Vps34_C1 Vps34 Vps15_C1 Vps15 Vps34_C1->Vps15_C1 PI3P PI(3)P Vps34_C1->PI3P Beclin1_C1 Beclin 1 Vps15_C1->Beclin1_C1 ATG14L ATG14L Beclin1_C1->ATG14L Vps34_C2 Vps34 Vps15_C2 Vps15 Vps34_C2->Vps15_C2 Vps34_C2->PI3P Beclin1_C2 Beclin 1 Vps15_C2->Beclin1_C2 UVRAG UVRAG Beclin1_C2->UVRAG Autophagy Autophagy Initiation Endocytosis Endosomal Maturation PI PI PI->Vps34_C1 Substrate PI->Vps34_C2 Substrate PI3P->Autophagy PI3P->Endocytosis Inhibitors Selective Vps34 Inhibitors (Vps34-IN1, PIK-III, SAR405, etc.) Inhibitors->Vps34_C1 Block Inhibitors->Vps34_C2 Block

Caption: Vps34 signaling in autophagy and endosomal trafficking.

Comparative Specificity Profile

The following tables summarize the inhibitory potency and selectivity of Vps34-IN1, PIK-III, SAR405, and SB02024 against Vps34 and other related kinases. Lower IC50 or Kd values indicate higher potency. High selectivity is characterized by potent inhibition of Vps34 with significantly weaker activity against other kinases, particularly other PI3K isoforms.

Table 1: Potency Against Vps34
InhibitorTypePotency (IC50 / Kd)Reference
Vps34-IN1 IC5025 nM[5]
PIK-III IC5018 nM[6][7]
SAR405 Kd1.5 nM[8][9]
IC501.2 nM[10]
SB02024 IC50Data not specified in abstracts[11][12]
Table 2: Selectivity Against Other Kinases
InhibitorOff-Target KinasePotency (IC50)Selectivity (Fold vs. Vps34)Reference
Vps34-IN1 Class I & II PI3KsNot significantly inhibitedHigh[5]
Panel of 140 protein kinasesNot significantly inhibited at 1 µMHigh[13]
PIK-III PI3Kδ1,200 nM~67-fold[7]
PI3Kα, β, γ>10,000 nM>555-fold
mTOR>10,000 nM>555-fold[6]
SAR405 Class I & II PI3KsNot active up to 10 µM>6,667-fold[14][15]
mTORNot active up to 10 µM>6,667-fold[14][15]
SB02024 Not specifiedPotent and selective inhibitorNot specified[11][12]

Note: Selectivity fold is calculated as (IC50 for Off-Target) / (IC50 for Vps34). A higher value indicates greater selectivity.

From the data, SAR405 emerges as a highly potent and exquisitely selective inhibitor of Vps34, showing negligible activity against other PI3K isoforms and mTOR even at high concentrations.[9][14][15] Vps34-IN1 and PIK-III also demonstrate high selectivity for Vps34 over other kinases, making them valuable tool compounds for studying autophagy.[5][6][13] While SB02024 is described as potent and selective, specific quantitative data for its off-target profile were not available in the reviewed literature.[11][12]

Experimental Protocols

The determination of an inhibitor's specificity profile relies on robust biochemical and cellular assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Vps34 and other kinases.

Objective: To determine the IC50 value of an inhibitor for a specific kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Vps34/Vps15 complex is used as the enzyme source.[16] The substrate, phosphatidylinositol (PI), is prepared as small unilamellar vesicles (SUVs) by dehydrating and rehydrating a lipid mixture, followed by extrusion through a polycarbonate membrane to create uniformly sized liposomes.[16][17]

  • Reaction Mixture: The kinase reaction is typically performed in a buffer containing HEPES, NaCl, DTT, and MnCl2.[11][17]

  • Inhibitor Addition: The inhibitor is serially diluted (usually in DMSO) and added to the reaction wells.[11]

  • Kinase Reaction: The reaction is initiated by adding the Vps34/Vps15 enzyme and the PI substrate vesicles to the wells containing the inhibitor.[16] Radiolabeled ATP (32P-γ-ATP) is added to start the phosphorylation reaction.[16][18]

  • Incubation: The reaction is incubated at 30°C for a set period (e.g., 30 minutes).[19]

  • Reaction Termination: The reaction is stopped by adding an acidic solution (e.g., HCl).[16]

  • Lipid Extraction and Separation: The phosphorylated product, PI(3)P, is extracted using a chloroform/methanol phase separation.[16] The lipid-containing organic phase is then spotted onto a thin-layer chromatography (TLC) plate.[16]

  • Detection and Quantification: The TLC plate is developed to separate the lipids. The amount of radiolabeled PI(3)P is quantified using autoradiography or a phosphorimager.[16]

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Set up Kinase Reaction (Enzyme + Inhibitor) A->B C 3. Initiate Reaction (Add Substrate + 32P-ATP) B->C D 4. Incubate (e.g., 30 min at 30°C) C->D E 5. Terminate Reaction (Add Acid) D->E F 6. Extract & Spot Lipids on TLC E->F G 7. Separate & Detect PI(3)P (Autoradiography) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for an in vitro Vps34 kinase inhibition assay.

Cellular Autophagy Assay (p62 Degradation)

This assay assesses the functional consequence of Vps34 inhibition in a cellular context by measuring the accumulation of an autophagy substrate.

Objective: To determine the effect of a Vps34 inhibitor on autophagic flux.

Methodology:

  • Cell Culture: A suitable cell line (e.g., DLD1, RKO) is cultured in standard growth medium.[10][20]

  • Compound Treatment: Cells are treated with various concentrations of the Vps34 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).[10][20]

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in a buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for p62 (also known as SQSTM1). A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody and Imaging: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the p62 band is quantified and normalized to the loading control. An accumulation of p62 in inhibitor-treated cells compared to the control indicates a blockage of autophagy.[10]

Conclusion

The development of highly potent and selective Vps34 inhibitors has been crucial for dissecting the complex roles of this kinase in cellular physiology. Based on available data, SAR405 exhibits a superior profile in terms of both potency and selectivity, making it an exceptional tool for probing Vps34 function with minimal off-target confounding effects.[9][14] Vps34-IN1 and PIK-III are also highly selective and widely used inhibitors that effectively block autophagy.[5][6] The choice of inhibitor for a particular study should be guided by its specific potency and selectivity profile, ensuring the most accurate and interpretable results for researchers in cell biology and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Vps34-IN-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Vps34-IN-3, a potent and selective Vps34 kinase inhibitor used in laboratory research.

As this compound is intended for research use only, comprehensive safety data may not be publicly available.[1] Therefore, it is crucial to handle this compound with a high degree of caution, adhering to standard laboratory safety protocols. This guide is based on general principles of chemical waste management and information available for similar compounds.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this compound, the handling and safety precautions for similar compounds, such as Vps34-PIK-III, should be considered. Vps34-PIK-III is known to cause skin and eye irritation.[2]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure easy access to an eyewash station and a safety shower.

Step-by-Step Disposal Procedures

The proper disposal of this compound, like any other laboratory chemical, must comply with local, state, and federal regulations. The following steps provide a general guideline for its disposal:

  • Waste Identification and Segregation:

    • Unused or expired this compound solid waste should be collected in a clearly labeled, sealed container.

    • Solutions containing this compound should be collected in a separate, labeled waste container designated for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with incompatible waste streams.

    • Contaminated materials, such as pipette tips, tubes, and gloves, should be collected in a designated solid chemical waste container.

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure all waste containers are properly sealed to prevent leaks or spills.

  • Waste Disposal:

    • All waste containing this compound must be disposed of through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

Experimental Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research setting.

G This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Review SDS, Wear PPE) weigh Weighing and Solution Prep (In Fume Hood) prep->weigh experiment Experimental Use weigh->experiment segregate Segregate Waste (Solid, Liquid, Contaminated Materials) experiment->segregate Post-Experiment label_waste Label Waste Containers segregate->label_waste store_waste Store Waste Securely label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs G Simplified Vps34 Signaling in Autophagy Vps34_complex Vps34 Complex PtdIns3P PtdIns(3)P Vps34_complex->PtdIns3P Phosphorylation PtdIns PtdIns PtdIns->Vps34_complex Substrate Autophagy_Initiation Autophagy Initiation (Phagophore Formation) PtdIns3P->Autophagy_Initiation Recruits Effector Proteins Vps34_IN3 This compound Vps34_IN3->Vps34_complex Inhibits

References

Comprehensive Safety and Handling Guide for Vps34-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential safety and logistical information for the potent and selective VPS34 kinase inhibitor, Vps34-IN-3. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles and extrapolates safety protocols based on information for closely related Vps34 inhibitors, such as Vps34-IN-1 and PIK-III (Vps34-IN2), to ensure the highest safety standards are met.

This compound is a chemical used in research settings and has not been fully validated for medical applications[1]. As with any laboratory chemical, it should be handled with care and in accordance with good industrial hygiene and safety practices[2].

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the specific PPE required for handling any chemical[3]. Based on the hazard information available for similar Vps34 inhibitors, which indicates the potential for skin and eye irritation, the following PPE is recommended as a minimum requirement when handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) meeting ASTM D6978 standard.To prevent skin contact and irritation[4][5].
Eye and Face Protection Chemical splash goggles and a face shield.To protect eyes and face from splashes of the chemical that can cause serious eye irritation[4][5].
Body Protection A long-sleeved, impermeable lab coat that closes in the back, with closed cuffs.To protect skin and clothing from contamination[3][6].
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated, an elastomeric half-mask with appropriate cartridges may be necessary.To prevent inhalation of any dust or aerosols.
Foot Protection Closed-toe shoes. HAZ-MAT boots are recommended if there is a risk of a large spill[5].To protect feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Personnel unpacking the shipment should wear chemotherapy-grade gloves[6].

  • Store the compound in accordance with the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from strong oxidizing agents[2]. The product data sheet for this compound specifies storing it under the recommended conditions in the Certificate of Analysis[1].

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.

  • Consult solubility information provided by the supplier. For example, a similar compound, VPS34-IN1, is soluble in DMSO[7].

  • Use appropriate labware and ensure all equipment is clean and dry before use.

3. Experimental Use:

  • Wear the full complement of recommended PPE at all times.

  • Handle the compound and any solutions with care to avoid splashes and aerosol generation.

  • Clearly label all containers with the compound name, concentration, and date.

4. Spill Management:

  • In case of a spill, immediately alert others in the area.

  • If safe to do so, contain the spill using a chemical spill kit.

  • Wear appropriate PPE, including respiratory protection if necessary, during cleanup.

  • Clean the contaminated area thoroughly, observing environmental regulations[2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, should be considered hazardous chemical waste.

  • Collection: Collect all waste in clearly labeled, sealed containers appropriate for chemical waste.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow This compound Safe Handling and Disposal Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect Package Receive->Inspect Unpack Unpack with Gloves Inspect->Unpack Store Store as Directed Unpack->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare Solutions in Hood DonPPE->Prepare Experiment Conduct Experiment Prepare->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste Alert Alert Personnel Experiment->Alert LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via HazWaste Program LabelWaste->Dispose Contain Contain Spill Alert->Contain Cleanup Clean Up Spill Contain->Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.